1-(4-Bromo-2-nitrophenyl)ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHVXSDFZFAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561072 | |
| Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-94-7 | |
| Record name | 1-(4-Bromo-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90004-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromo-2-nitrophenyl)ethanone (CAS No. 90004-94-7). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential therapeutic applications. This document consolidates available data on its physicochemical properties, spectral characteristics, and reactivity, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a substituted acetophenone containing both a bromine atom and a nitro group on the phenyl ring. These functional groups significantly influence its chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 90004-94-7 | [1] |
| Molecular Formula | C₈H₆BrNO₃ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Appearance | Pale yellow solid (predicted) | |
| Melting Point | 70 °C | |
| Boiling Point | 345.9 °C at 760 mmHg | |
| Purity | Typically ≥97% | [1] |
| SMILES | CC(=O)c1ccc(Br)cc1--INVALID-LINK--[O-] | [1] |
Synthesis and Purification
A plausible synthetic route, based on the synthesis of the related compound 4-bromo-2-nitrophenylacetic acid, involves the reaction of a substituted 4-bromo-2-nitrotoluene with a suitable reagent to introduce the acetyl group. For instance, a common method for the synthesis of similar acetophenones is the Friedel-Crafts acetylation of a substituted benzene ring using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride.
Diagram 1: General Synthetic Workflow
Caption: A logical workflow for the synthesis and purification of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for nitration of an aromatic ketone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 4-bromoacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.[2][3]
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective in separating the desired product from any impurities.[4]
Spectral Data (Predicted and Comparative)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. Due to the ortho-nitro group, the aromatic signals will be shifted downfield.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H |
| ~7.9 | dd | 1H | Ar-H |
| ~7.7 | d | 1H | Ar-H |
| ~2.6 | s | 3H | -COCH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and bromo groups and the acetyl group.[5][6]
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~148 | C-NO₂ |
| ~135 | C-Br |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~27 | -COCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl group, the nitro group, and the C-Br bond.
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O (ketone) stretch |
| ~1530 | N-O (asymmetric nitro) stretch |
| ~1350 | N-O (symmetric nitro) stretch |
| ~1600, ~1475 | C=C (aromatic) stretch |
| ~1050 | C-Br stretch |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methyl group, the nitro group, and the bromine atom.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Fragment |
| 243/245 | [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 228/230 | [M - CH₃]⁺ |
| 197/199 | [M - NO₂]⁺ |
| 182 | [M - CH₃ - NO₂]⁺ |
| 154/156 | [C₆H₃BrO]⁺ |
| 75 | [C₆H₃]⁺ |
Diagram 2: Spectroscopic Analysis Workflow
Caption: A workflow illustrating the process of spectroscopic analysis for structural confirmation.
Reactivity and Potential Applications
The presence of the electron-withdrawing nitro group at the ortho position and the bromo group at the para position makes this compound a versatile intermediate for various organic transformations.
Reactivity
-
Carbonyl Group: The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.[1] This enhanced reactivity can be utilized in condensation reactions, reductions, and additions to the carbonyl group.
-
Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.
-
Methyl Group: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-nitroacetophenone moiety is a common starting material for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry with a wide range of biological activities, including anticancer and antimicrobial properties.[7][8][9][10][11]
Diagram 3: Potential Synthetic Application
Caption: A simplified pathway showing the potential use in quinazoline synthesis.
Biological Activity
While no specific biological activity data for this compound has been found in the searched literature, the presence of the bromo and nitro functionalities on an aromatic ketone scaffold suggests potential for biological relevance. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13] The activity of these compounds is often related to the enzymatic reduction of the nitro group within cells.[12]
Furthermore, bromo-substituted phenyl derivatives are found in numerous FDA-approved drugs and are known to contribute to the binding affinity and pharmacokinetic properties of molecules.[14] Therefore, derivatives of this compound could be promising candidates for biological screening in drug discovery programs.
Conclusion
This compound is a synthetically useful building block with significant potential in the development of novel heterocyclic compounds of medicinal interest. This technical guide has summarized its key chemical and physical properties and provided insights into its synthesis, spectral characteristics, and reactivity. Further research to fully elucidate its experimental spectral data and to explore its biological activity is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 1-(4-Bromo-2-nitrophenyl)ethanone (CAS 90004-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromo-2-nitrophenyl)ethanone is a substituted acetophenone derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic ring, featuring a bromo, a nitro, and an acetyl group, offers multiple reaction sites for the synthesis of a wide array of more complex molecules and heterocyclic scaffolds. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthetic approach, and an exploration of its potential applications in pharmaceutical research. While detailed experimental protocols and specific biological activity data for the title compound are limited in publicly accessible literature, this document consolidates the existing information and provides context through related compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Source |
| CAS Number | 90004-94-7 | [1][2] |
| Molecular Formula | C₈H₆BrNO₃ | [1][2] |
| Molecular Weight | 244.04 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-Bromo-2'-nitroacetophenone | - |
| Melting Point | 70°C | - |
| Boiling Point | 345.9°C at 760 mmHg | - |
| Purity (typical) | 97% | [1] |
Note: Specific experimental data for melting and boiling points are not widely published and should be confirmed by analysis.
Synthesis and Experimental Protocols
A potential precursor for this synthesis is 1-bromo-3-nitrobenzene. The logical workflow for such a synthesis is outlined below.
Caption: Plausible synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add acetyl chloride to the stirred suspension. Following this, add a solution of 1-bromo-3-nitrobenzene in the same inert solvent dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not publicly available, the following are predicted key features based on its structure.
¹H NMR:
-
A singlet for the methyl protons of the acetyl group, expected to be in the range of δ 2.5-2.7 ppm.
-
Three aromatic protons exhibiting a complex splitting pattern due to their coupling. The proton ortho to the acetyl group and meta to the nitro group would likely appear as a doublet. The proton ortho to the nitro group would be a doublet, and the proton ortho to the bromine atom would be a doublet of doublets.
¹³C NMR:
-
A signal for the carbonyl carbon of the acetyl group in the range of δ 195-200 ppm.
-
A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.
-
Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and bromo substituents.
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ would be observed at m/z 243 and 245 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
-
A prominent fragment ion would be [M-CH₃]⁺ at m/z 228/230.
-
Another significant fragment would be the acylium ion [CH₃CO]⁺ at m/z 43.
Infrared (IR) Spectroscopy:
-
A strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹.
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic ring in the region of 3000-3100 cm⁻¹.
-
A C-Br stretching vibration, which is typically found in the fingerprint region.
Applications in Drug Discovery and Development
While specific biological activities of this compound have not been reported, its structural motifs suggest its utility as a scaffold in medicinal chemistry.
Potential Synthetic Applications:
-
Synthesis of Heterocyclic Compounds: The presence of the acetyl and nitro groups allows for various cyclization reactions to form a range of heterocyclic systems, which are prevalent in many drug molecules. The nitro group can be readily reduced to an amine, which can then participate in further reactions.
-
Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.
The logical flow for utilizing this compound as a synthetic intermediate is depicted below.
Caption: Potential synthetic utility of this compound.
Safety and Handling
Substituted nitro- and bromo-aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. While comprehensive experimental data for this specific molecule is scarce in the public domain, its structural features suggest a range of possible chemical transformations. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its utility in the development of new therapeutic agents. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use.
References
An In-depth Technical Guide to the Synthesis of 4'-Bromo-2'-nitroacetophenone
This whitepaper provides a comprehensive overview of the synthesis of 4'-Bromo-2'-nitroacetophenone, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, key quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Introduction
4'-Bromo-2'-nitroacetophenone is an aromatic ketone containing both a bromine atom and a nitro group on the phenyl ring. The presence of these functional groups, along with the acetyl moiety, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of the nitro group ortho to the acetyl group and para to the bromine atom influences its reactivity and makes it a key precursor for various heterocyclic and carbocyclic scaffolds of medicinal interest. The primary route for its synthesis involves the electrophilic nitration of 4'-bromoacetophenone.
Quantitative Data
The following table summarizes the key quantitative data for 4'-Bromo-2'-nitroacetophenone.
| Property | Value | Reference |
| CAS Number | 90004-94-7 | [] |
| Molecular Formula | C₈H₆BrNO₃ | [] |
| Molecular Weight | 244.04 g/mol | [] |
| Melting Point | 70°C | [] |
| Purity | 95% | [] |
| IUPAC Name | 1-(4-bromo-2-nitrophenyl)ethanone | [] |
| Synonyms | ETHANONE, 1-(4-BROMO-2-NITROPHENYL)- | [] |
Experimental Protocol: Synthesis of 4'-Bromo-2'-nitroacetophenone via Nitration of 4'-Bromoacetophenone
This protocol is adapted from established procedures for the nitration of aromatic ketones.[2]
Materials:
-
4'-Bromoacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4'-bromoacetophenone (1.0 eq). The flask is then cooled in an ice-salt bath to a temperature between -5°C and 0°C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0-4.0 eq) to the cooled and stirred 4'-bromoacetophenone, ensuring the temperature does not rise above 5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4'-bromoacetophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will cause the product to precipitate out of solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified 4'-Bromo-2'-nitroacetophenone as a crystalline solid.
-
Solvent Extraction (for non-solid precipitates): If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent like dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude product, which can then be recrystallized.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway for the synthesis and the logical flow of the experimental procedure.
References
Spectroscopic and Synthetic Profile of 1-(4-Bromo-2-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to 1-(4-Bromo-2-nitrophenyl)ethanone, a key chemical intermediate. This document is intended to serve as a detailed resource for scientists engaged in pharmaceutical research, drug development, and organic synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, a complete set of publicly available experimental spectra for this specific compound is limited. The data presented is a combination of available information and predicted values based on analogous compounds.
Table 1: General Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 90004-94-7 |
| Molecular Formula | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol |
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 | d | H-3 |
| ~7.9 | dd | H-5 |
| ~7.6 | d | H-6 |
| ~2.6 | s | -CH₃ |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O |
| ~149 | C-2 |
| ~138 | C-1 |
| ~135 | C-4 |
| ~131 | C-6 |
| ~129 | C-5 |
| ~125 | C-3 |
| ~29 | -CH₃ |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O stretch (ketone) |
| ~1530 | N-O asymmetric stretch (nitro) |
| ~1350 | N-O symmetric stretch (nitro) |
| ~1100 | C-Br stretch |
| ~830 | C-H bend (out-of-plane, aromatic) |
| Sample Preparation: KBr pellet |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 243/245 | ~50/50 | [M]⁺ (Molecular Ion, bromine isotopes) |
| 228/230 | [M-CH₃]⁺ | |
| 197/199 | [M-NO₂]⁺ | |
| 183 | [M-Br]⁺ | |
| 43 | [CH₃CO]⁺ | |
| Ionization Mode: Electron Ionization (EI) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene.
Materials:
-
1-bromo-3-nitrobenzene
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-nitrobenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride or acetic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 300 or 500 MHz NMR spectrometer.
Infrared (IR) Spectroscopy:
-
The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[1]
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine is typically indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Spectroscopic Characterization of 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(4-Bromo-2-nitrophenyl)ethanone (CAS No. 90004-94-7). Due to the limited availability of public spectral data for this specific isomer, this guide presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive experimental protocols for acquiring such data and a visual representation of the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectrometry fragments for this compound. These predictions are derived from established principles of NMR and MS, and by comparison with data from isomeric and related structures.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.6 | Singlet | 3H | -COCH₃ |
| ~ 7.8 | Doublet | 1H | Ar-H |
| ~ 8.0 | Doublet of Doublets | 1H | Ar-H |
| ~ 8.2 | Doublet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 28 | -COCH₃ |
| ~ 122 | Ar-C |
| ~ 128 | Ar-C |
| ~ 131 | Ar-C |
| ~ 133 | Ar-C (C-Br) |
| ~ 140 | Ar-C |
| ~ 148 | Ar-C (C-NO₂) |
| ~ 198 | C=O |
Table 3: Predicted Mass Spectrometry Data for this compound
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 243/245 | [M]⁺ (Molecular ion) |
| 228/230 | [M - CH₃]⁺ |
| 198/200 | [M - NO₂]⁺ |
| 183/185 | [M - COCH₃ - NO₂]⁺ |
| 155/157 | [C₆H₃Br]⁺ |
| 76 | [C₆H₄]⁺ |
Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks) of approximately equal intensity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS to the solution to serve as an internal reference.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Gas Chromatograph (GC) for sample introduction (optional)
-
Direct insertion probe
-
Volatile solvent (e.g., methanol, dichloromethane)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent.
-
-
Instrument Setup:
-
Tune the mass spectrometer according to the manufacturer's recommendations.
-
Set the ionization energy, typically to 70 eV for EI.
-
-
Sample Introduction:
-
GC-MS: Inject the sample solution into the GC. The compound will be separated from the solvent and any impurities before entering the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample on the probe tip and insert it into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Note the characteristic M and M+2 isotopic pattern for bromine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks to support the structural assignment.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of a chemical compound using NMR and mass spectrometry.
Caption: Workflow for Compound Characterization.
Reactivity of 1-(4-Bromo-2-nitrophenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromo-2-nitrophenyl)ethanone is a versatile trifunctional building block in organic synthesis, possessing a reactive ketone, an activatable aromatic bromine atom, and a reducible nitro group. This guide provides a comprehensive overview of its reactivity, focusing on key transformations including nucleophilic aromatic substitution, reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and its utility in the synthesis of heterocyclic scaffolds of medicinal interest, such as quinazolines and benzothiazepines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.
Introduction
This compound, with the chemical formula C₈H₆BrNO₃, is a key intermediate in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique substitution pattern—a bromine atom para to an acetyl group and ortho to a nitro group—confers a distinct reactivity profile. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions. The ketone functionality provides a handle for a plethora of classical carbonyl chemistry, and the nitro group itself can be readily transformed into an amino group, opening pathways to diverse heterocyclic systems. This guide will explore the core reactivity of this compound, providing practical experimental details and summarizing key data for its effective utilization in synthetic chemistry and drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 90004-94-7 | [1][3] |
| Molecular Formula | C₈H₆BrNO₃ | [1][3] |
| Molecular Weight | 244.04 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
| Purity | 97% | [1][3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nitro and acetyl groups will cause the aromatic protons to appear in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The carbons attached to the nitro and bromo groups will show characteristic shifts.
Table 1: Comparative ¹H and ¹³C NMR Data of Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | [4] |
| 2-bromo-1-(4-bromophenyl)ethanone | 7.86 (d, 2H), 7.65 (d, 2H), 4.12 (s, 2H) | 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 | [4] |
| 1-(3-Nitrophenyl)ethanone | ~8.78 (s, 1H), ~8.45 (d, 1H), ~8.25 (d, 1H), ~7.70 (t, 1H), ~2.65 (s, 3H) | ~196.5, ~148.5, ~138.9, ~134.9, ~129.9, ~127.5, ~122.9, ~26.8 | [5] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl group of the ketone and the nitro group.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C=O (Ketone) | ~1700 | [5][6] |
| N-O (asymmetric stretch) | ~1530 | [5] |
| N-O (symmetric stretch) | ~1350 | [5] |
| C-H (aromatic) | ~3100-3000 | [5] |
Key Reactions and Experimental Protocols
This compound is a versatile substrate for a variety of organic transformations. This section details some of the most important reactions, providing generalized experimental protocols that can be adapted for specific applications.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, providing access to 1-(2-amino-4-bromophenyl)ethanone, a key precursor for the synthesis of various heterocyclic compounds. Several reagents can be employed for this reduction, with iron in acidic media being a common and efficient choice.
Experimental Protocol: Reduction of this compound with Iron
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of acetic acid or hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-(2-amino-4-bromophenyl)ethanone, which can be purified by column chromatography.[7]
Logical Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are particularly useful in this context.[8][9]
The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an organoboron compound.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-nitro-4-phenylphenyl)ethanone.[5][12]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.[8][9][13][14]
Experimental Protocol: Heck Reaction with Styrene
-
In a reaction vessel, combine this compound (1.0 eq), styrene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a phosphine ligand (e.g., PPh₃ or a more electron-rich phosphine), and a base (e.g., triethylamine or K₂CO₃) in a suitable solvent like DMF or DMA.[15]
-
Heat the mixture under an inert atmosphere at 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography to obtain the corresponding stilbene derivative.[14][16]
Synthesis of Heterocyclic Compounds
The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems with potential biological activity.
Quinazoline and quinazolinone scaffolds are prevalent in many biologically active compounds, including several approved anticancer drugs.[13][17][18] The synthesis of quinazolines from this compound typically involves the reduction of the nitro group followed by cyclization with a suitable one-carbon source.[1][4][19][20][21]
Experimental Protocol: Synthesis of a Quinazoline Derivative
-
Reduce this compound to 1-(2-amino-4-bromophenyl)ethanone as described in section 4.1.
-
React the resulting aminoketone with an appropriate aldehyde or orthoformate in the presence of an acid or base catalyst to facilitate cyclization. For example, heating with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid can yield the corresponding quinazoline.
-
Alternatively, condensation with an amide can lead to quinazolinone derivatives.[20][22]
Benzothiazepines are another class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[23][24][25][26][27] These can be synthesized from chalcones derived from this compound.
Experimental Protocol: Synthesis of a Benzothiazepine Derivative
-
First, synthesize the corresponding chalcone by the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol.
-
Reflux the purified chalcone with 2-aminothiophenol in a suitable solvent (e.g., methanol or ethanol) with a catalytic amount of acid (e.g., HCl or acetic acid) to yield the 1,5-benzothiazepine derivative.[23][25]
Reaction Scheme for Benzothiazepine Synthesis
Caption: Synthetic route to benzothiazepines.
Biological and Medicinal Chemistry Applications
Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the resulting heterocyclic scaffolds in medicinal chemistry.
-
Anticancer Activity: Quinazoline derivatives are well-known tyrosine kinase inhibitors, and new analogs are continuously being explored for their potential as anticancer agents.[13][17][18] The bromo-substituent on the quinazoline ring can be further functionalized to modulate activity and selectivity.
-
Antimicrobial Activity: Benzothiazepine derivatives have shown promising antibacterial and antifungal activities.[23][24][25][26][27] The diverse substitution patterns achievable from this compound allow for the generation of libraries of compounds for antimicrobial screening.[15][28]
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, including nitro group reduction, palladium-catalyzed cross-coupling reactions, and the construction of medicinally relevant heterocyclic systems. The experimental protocols and data summarized in this guide are intended to serve as a practical resource for researchers and scientists in academia and industry, facilitating the exploration of this compound's rich chemistry and its application in the development of novel therapeutics and other advanced materials.
References
- 1. This compound 97% | CAS: 90004-94-7 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. 56759-33-2|1-(3-Bromo-4-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 7. Iron [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. books.rsc.org [books.rsc.org]
- 12. ikm.org.my [ikm.org.my]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrpr.com [ijrpr.com]
- 21. Quinazolinone synthesis [organic-chemistry.org]
- 22. rsc.org [rsc.org]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 27. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 28. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Bromo-2-nitrophenyl)ethanone (CAS No. 90004-94-7). The information is intended to ensure the compound's integrity for research and development applications by outlining its chemical properties, potential degradation pathways, and methodologies for stability assessment.
Chemical and Physical Properties
This compound, also known as 4-Bromo-2-nitroacetophenone, is a substituted aromatic ketone. Its structure, featuring a nitro group ortho to the acetyl group and a bromine atom para to the acetyl group, dictates its reactivity and stability.
| Property | Value |
| CAS Number | 90004-94-7[1] |
| Molecular Formula | C₈H₆BrNO₃[1] |
| Molecular Weight | 244.04 g/mol [1][2] |
| Physical Form | Solid, powder[3] |
| Purity | Commercially available at ≥97%[1] |
Stability and Storage Conditions
Based on available safety data sheets and chemical supplier information, this compound is considered stable under recommended storage conditions. However, its functional groups suggest potential sensitivity to certain environmental factors.
Recommended Storage
To maintain the integrity of the compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Room temperature.[4] For long-term storage, a cool location is advised.[3] | Prevents thermal degradation. |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place.[3][5][6] | Protects from moisture, which can induce hydrolysis, and atmospheric contaminants. |
| Light | Store in a light-resistant container. | Aromatic nitro compounds can be photoreactive. |
| Incompatible Materials | Avoid strong oxidizing agents and strong bases.[5] | These can react with the ketone and nitro functional groups. |
Potential Degradation Pathways
-
Hydrolysis: The ketone functional group may undergo nucleophilic attack by water, potentially leading to cleavage of the acetyl group to form 4-bromo-2-nitrobenzoic acid.
-
Photodegradation: Aromatic ketones are known to be photoreactive.[4] Upon absorption of UV light, the compound could undergo photoreduction of the ketone to an alcohol or other molecular rearrangements. Photoirradiation of some α-(2-nitrophenyl)ketones has been shown to result in complex rearrangements involving the nitro group.[8]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 1-(2-amino-4-bromophenyl)ethanone. This is a common reaction for aromatic nitro compounds.
-
Debromination: The carbon-bromine bond could potentially be cleaved under certain reductive or high-energy conditions, leading to the formation of 1-(2-nitrophenyl)ethanone.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
General Protocol for Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: Mix with an equal volume of 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with an equal volume of 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical technique, such as HPLC with a UV detector. The p-nitrophenyl group provides a strong chromophore, making UV detection effective.[4]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify the peaks of the degradation products.
-
Determine the percentage of degradation of this compound.
-
The analytical method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
-
Visualizations
The following diagrams illustrate the logical workflow for handling and assessing the stability of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. database.ich.org [database.ich.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility of 1-(4-Bromo-2-nitrophenyl)ethanone in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction to 1-(4-Bromo-2-nitrophenyl)ethanone
This compound is a substituted acetophenone derivative. Its chemical structure, featuring a bromo and a nitro group on the phenyl ring, suggests that its solubility will be influenced by the polarity of the solvent. The presence of the polar nitro and carbonyl groups, combined with the less polar bromophenyl moiety, indicates that it is likely to be sparingly soluble in non-polar solvents and more soluble in polar organic solvents. However, empirical determination of its solubility in a range of solvents is crucial for its application in synthesis, purification, and formulation.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. Researchers are encouraged to use the experimental protocols outlined in the following section to determine the solubility of this compound in their specific solvents of interest.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.
Qualitative Solubility Test
This initial test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination by the Gravimetric Method
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient amount of time (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any undissolved particles.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
General Recrystallization Workflow for Purification
Recrystallization is a common technique for purifying solid organic compounds, and its success is highly dependent on the solubility characteristics of the compound in the chosen solvent system.
Caption: General Recrystallization Workflow.
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromo-2-nitrophenyl)ethanone is a valuable synthetic intermediate characterized by a strategically functionalized aromatic ring, incorporating a ketone, a nitro group, and a bromine atom. This arrangement of functional groups provides multiple reaction sites, making it a versatile building block in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reaction mechanisms associated with this compound, focusing on its synthesis and subsequent reactivity. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Introduction
This compound, with the CAS number 90004-94-7, is a substituted acetophenone that serves as a key precursor in organic synthesis. The electron-withdrawing nature of the nitro and acetyl groups, combined with the presence of a halogen, imparts unique reactivity to the molecule. The ketone functionality allows for a range of classical carbonyl reactions, while the nitro group can be readily reduced to an amine, providing a pathway to various cyclization reactions for the construction of nitrogen-containing heterocycles. Furthermore, the bromine atom can participate in cross-coupling reactions or be displaced by nucleophiles under specific conditions. This guide will first elucidate a viable synthetic pathway to this compound and then explore its utility as a synthetic intermediate.
Synthesis of this compound
The direct ortho-nitration of 4'-bromoacetophenone is challenging due to the directing effects of the acetyl (meta-directing) and bromo (ortho, para-directing) groups, which would primarily yield the 3-nitro and 3,5-dinitro products. A more regioselective and reliable synthetic route commences with 4-bromo-2-nitrotoluene. This multi-step synthesis involves the benzylic functionalization of the methyl group, followed by its conversion to the acetyl group.
Synthetic Pathway Overview
The overall synthetic transformation from 4-bromo-2-nitrotoluene to this compound can be conceptualized as a three-step process:
-
Benzylic Bromination: Radical-initiated bromination of the methyl group of 4-bromo-2-nitrotoluene to yield 4-bromo-2-nitrobenzyl bromide.
-
Oxidation: Conversion of the benzyl bromide to 4-bromo-2-nitrobenzaldehyde.
-
Carbonyl Addition and Oxidation: Reaction of the aldehyde with a methyl nucleophile (e.g., a Grignard reagent) to form a secondary alcohol, followed by oxidation to the desired methyl ketone.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Reaction Mechanisms
Reaction: 4-Bromo-2-nitrotoluene + N-Bromosuccinimide (NBS) → 4-Bromo-2-nitrobenzyl bromide + Succinimide
Mechanism: Free Radical Halogenation This reaction proceeds via a free-radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or UV irradiation.[1][2] The benzylic C-H bond is relatively weak due to the resonance stabilization of the resulting benzyl radical, making it susceptible to radical abstraction.
Caption: Free radical mechanism of benzylic bromination.
Experimental Protocol: A mixture of 4-bromo-2-nitrotoluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.) in anhydrous carbon tetrachloride is refluxed under illumination with a tungsten lamp until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.[1]
| Parameter | Value | Reference |
| Reactants | 4-bromo-2-nitrotoluene, NBS, AIBN | [1] |
| Solvent | Carbon Tetrachloride (anhydrous) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | Varies (monitored by TLC) | [1] |
| Typical Yield | High | [1] |
Reaction: 4-Bromo-2-nitrobenzyl bromide → 4-Bromo-2-nitrobenzaldehyde
Mechanism: Several methods can be employed for this oxidation. The Sommelet reaction, involving the reaction of the benzyl bromide with hexamine followed by hydrolysis, is a classic method. Alternatively, oxidation using N-oxides (e.g., N-methylmorpholine N-oxide) or DMSO-based oxidants provides a milder and often higher-yielding approach. A procedure for the oxidation of a similar substrate, 4-bromobenzyl alcohol, to 4-bromobenzaldehyde using oxone has been reported.[3] For the oxidation of 4-bromo-2-nitrotoluene to the corresponding aldehyde, a two-step process involving chromium trioxide in acetic anhydride followed by hydrolysis has been described.[4]
Experimental Protocol (using Chromium Trioxide): Concentrated sulfuric acid is added dropwise to a solution of 4-bromo-2-nitrotoluene in acetic anhydride at 0 °C. A solution of chromium trioxide in acetic anhydride is then added while maintaining the temperature below 10 °C. After stirring, the reaction mixture is poured into ice-water, and the precipitated diacetate intermediate is collected. This intermediate is then refluxed with a mixture of concentrated hydrochloric acid, water, and ethanol to yield 4-bromo-2-nitrobenzaldehyde.[4]
| Parameter | Value | Reference |
| Reactants | 4-bromo-2-nitrotoluene, CrO3, Ac2O, H2SO4 | [4] |
| Solvents | Acetic anhydride, Ethanol, Water | [4] |
| Temperature | 0-10 °C (oxidation), Reflux (hydrolysis) | [4] |
| Overall Yield | ~45% | [4] |
Reaction: 4-Bromo-2-nitrobenzaldehyde + CH₃MgBr → 1-(4-Bromo-2-nitrophenyl)ethanol → this compound
Mechanism: Grignard Reaction and Oxidation The aldehyde is treated with a methyl Grignard reagent (CH₃MgBr) in an anhydrous ether solvent. The nucleophilic methyl group adds to the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Aqueous acidic workup then protonates the alkoxide to yield the secondary alcohol, 1-(4-bromo-2-nitrophenyl)ethanol.[5][6][7][8][9] The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.[10]
Caption: Workflow for the conversion of the aldehyde to the final ketone product.
Experimental Protocol: To a solution of 4-bromo-2-nitrobenzaldehyde in anhydrous diethyl ether at 0 °C, a solution of methylmagnesium bromide (1.1 eq.) in diethyl ether is added dropwise. The reaction is stirred at room temperature until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is then dissolved in dichloromethane and treated with pyridinium chlorochromate (1.5 eq.). The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the crude this compound, which can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Grignard Reaction | |
| Reactants | 4-bromo-2-nitrobenzaldehyde, CH₃MgBr |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Oxidation | |
| Reactant | 1-(4-Bromo-2-nitrophenyl)ethanol |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
Reactions of this compound
This compound is a versatile building block for the synthesis of various heterocyclic compounds. The presence of the ortho-nitro group to the acetyl group is particularly significant as it allows for reductive cyclization strategies.
Reductive Cyclization to form Quinolines
A common and powerful application of 2-nitroacetophenones is in the synthesis of quinolines via the Friedländer annulation. This involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone. While a specific protocol for this compound is not detailed in the provided search results, the general principle is well-established for 2'-nitroacetophenone.[11]
General Reaction Scheme: this compound → [Reduction] → 1-(2-Amino-4-bromophenyl)ethanone → [Cyclization] → 7-Bromo-2-methylquinoline
Mechanism: The nitro group is first reduced to an amino group using various reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. The resulting 2-aminoacetophenone derivative can then undergo an acid- or base-catalyzed intramolecular aldol-type condensation, followed by dehydration to form the quinoline ring system.
Caption: Pathway for the synthesis of a quinoline derivative.
Reactions Involving the Acetyl Group
The acetyl group can participate in various condensation reactions. For instance, in a Claisen-Schmidt condensation, it can react with an aldehyde in the presence of a base to form a chalcone. This highlights the potential of this compound to be a precursor for flavonoid-type structures.
Summary of Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₆BrNO₃ | 244.04 | 70 |
| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 45-47 |
| 4-Bromo-2-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | 95-100 |
Conclusion
This compound is a highly functionalized and synthetically useful molecule. While its direct synthesis via electrophilic aromatic substitution on 4'-bromoacetophenone is challenging due to regiochemical issues, a reliable multi-step synthesis starting from 4-bromo-2-nitrotoluene provides a viable route to this important building block. The strategic placement of the ketone, nitro, and bromo functionalities allows for a diverse range of subsequent transformations, most notably in the construction of heterocyclic systems like quinolines. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.
References
- 1. newera-spectro.com [newera-spectro.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Converting Aldehydes to Ketones - Chemistry Steps [chemistrysteps.com]
- 11. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]
Purity Analysis of 1-(4-Bromo-2-nitrophenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(4-Bromo-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, data presentation standards, and the underlying principles for the characterization and quantification of this compound and its potential impurities, in alignment with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to Purity Analysis in Drug Development
The purity of a pharmaceutical intermediate like this compound is a critical quality attribute that can significantly impact the quality of the final drug substance. Impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[3][5] Regulatory bodies like the ICH require a thorough understanding and control of impurities.[1][2][4][5] This guide details a multi-faceted analytical approach to identify and quantify impurities, ensuring the quality and consistency of the intermediate.
A general workflow for the purity analysis of a pharmaceutical intermediate is depicted below.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are central to purity analysis, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of non-volatile organic compounds. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products and process-related impurities.
Illustrative Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Data Presentation: Illustrative HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.08 | Starting Material Impurity |
| 2 | 7.2 | 0.15 | By-product |
| 3 | 10.1 | 99.65 | This compound |
| 4 | 12.8 | 0.12 | Unidentified Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic impurities. It is particularly useful for detecting residual solvents and thermally stable by-products.
Illustrative Experimental Protocol: GC-MS
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280°C[6] |
| Oven Program | 60°C (1 min hold), then 10°C/min to 300°C (10 min hold)[7] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Data Presentation: Illustrative GC-MS Impurity Data
| Retention Time (min) | Tentative Identification | Match Factor |
| 5.2 | Toluene | >95% |
| 8.9 | 4-Bromo-1-nitrobenzene | >90% |
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods provide crucial information about the chemical structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Illustrative Experimental Protocol: NMR Spectroscopy
| Parameter | Condition |
| Spectrometer | 500 MHz |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR | 16 scans, 1s relaxation delay |
| ¹³C NMR | 1024 scans, 2s relaxation delay |
| Sample Preparation | 10 mg dissolved in 0.7 mL of solvent |
Data Presentation: Expected NMR Chemical Shifts
Based on the analysis of similar substituted acetophenones, the following chemical shifts can be anticipated.[8][9][10][11]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ~2.6 | singlet (3H, -COCH₃) |
| ~7.6 - 8.2 | multiplet (3H, Ar-H) | |
| ¹³C NMR | ~26 | -COCH₃ |
| ~120 - 140 | Aromatic carbons | |
| ~197 | C=O |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern.[12][13][14][15]
Illustrative Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Infusion Solvent | Acetonitrile/Water (50:50) with 0.1% Formic Acid |
| Flow Rate | 10 µL/min |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
| Mass Range | 100-500 m/z |
Data Presentation: Expected Mass Spectrometry Data
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will lead to a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[14][15]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (with ⁷⁹Br) | 243.98 | ~244.0 |
| [M+H]⁺ (with ⁸¹Br) | 245.98 | ~246.0 |
Forced Degradation Studies
Forced degradation, or stress testing, is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[16][17][18][19][20]
Illustrative Experimental Protocols: Forced Degradation
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours |
| Photolytic | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) |
The stressed samples are then analyzed by the developed HPLC method to assess for degradation.
The logical flow for conducting and evaluating forced degradation studies is outlined below.
Conclusion
The purity of this compound must be rigorously controlled to ensure the quality of the final API. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. This guide provides a framework of illustrative methodologies that can be adapted and validated for the routine analysis of this important pharmaceutical intermediate. Adherence to these principles will support robust process development and meet regulatory expectations for drug substance quality.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. tasianinch.com [tasianinch.com]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. rsc.org [rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pharmtech.com [pharmtech.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. rjptonline.org [rjptonline.org]
- 20. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of Quinolines Using 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines via the Friedländer annulation, specifically utilizing 1-(4-bromo-2-nitrophenyl)ethanone as a key starting material. The resulting bromo- and nitro-substituted quinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Application Notes
The Friedländer synthesis is a classical and highly versatile chemical reaction for the construction of the quinoline ring system.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3][4] The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7]
The use of this compound as a precursor introduces two key functional groups—a bromine atom and a nitro group—onto the resulting quinoline scaffold. These substituents offer several advantages in drug development:
-
Modulation of Biological Activity: The presence and position of bromo and nitro groups can significantly influence the pharmacological profile of the quinoline derivative, potentially enhancing its potency and selectivity for specific biological targets.[8]
-
Metabolic Stability: Halogen atoms like bromine can alter the metabolic fate of a drug candidate, often increasing its stability and half-life in vivo.
-
Synthetic Handles for Further Diversification: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. The nitro group can be readily reduced to an amino group, providing another point for derivatization.[9] This allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
A significant modification of the standard Friedländer synthesis is required when starting with this compound. The nitro group must first be reduced in situ to an amino group to generate the necessary 2-aminoaryl ketone intermediate, which then undergoes the classical Friedländer condensation. This domino reaction, combining nitro reduction and heterocyclization in a single pot, offers an efficient and atom-economical route to highly functionalized quinolines.[10]
Experimental Protocols
Protocol 1: Domino Nitro Reduction-Friedländer Synthesis of 7-Bromo-2-methyl-4-phenyl-8-nitroquinoline
This protocol details the synthesis of a specific polysubstituted quinoline via a one-pot reduction and cyclization reaction.
Materials:
-
This compound
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and 1-phenyl-1,3-butanedione (1.2 mmol) in a 1:1 mixture of ethanol and glacial acetic acid (10 mL), add iron powder (3.0 mmol).
-
Stir the reaction mixture vigorously at 80 °C (reflux) and monitor the progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the excess iron powder and wash the celite pad with ethyl acetate (20 mL).
-
Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to afford the desired 7-bromo-2-methyl-4-phenyl-8-nitroquinoline.
Data Presentation
The choice of catalyst, solvent, and reaction temperature significantly impacts the yield of the Friedländer synthesis. The following table summarizes representative data for related Friedländer reactions to provide a comparative context.
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10) | EtOH/H₂O (1:1) | 60 | 3 | 92 |
| 2 | 2-Aminobenzophenone | Acetylacetone | Cu-MOF (5) | Toluene | 100 | 2 | 95 |
| 3 | 2-Aminoacetophenone | 4-Cholesten-3-one | NaAuCl₄·2H₂O (5) | Toluene | 110 | 5 | 15 |
| 4 | 2-Aminobenzophenone | Dimedone | Methylene Blue (photo-catalyst) | EtOH | Room Temp | 0.67 | 94 |
Note: The data in this table is derived from various sources for comparative purposes and does not represent experiments conducted with this compound.[3][11][12]
Visualizations
Domino Nitro Reduction-Friedländer Synthesis Workflow
Caption: A flowchart of the key experimental stages.
Friedländer Synthesis Reaction Mechanism
References
- 1. jk-sci.com [jk-sci.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6-Bromo-2-methylquinoline from 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-bromo-2-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive cyclization of 1-(4-bromo-2-nitrophenyl)ethanone. This method involves the in situ reduction of the nitro group to an amine using iron powder in acetic acid, followed by an intramolecular condensation reaction (a modified Friedländer annulation) to construct the quinoline core. This application note includes a comprehensive experimental protocol, tabulated quantitative data for the starting material and product, and a visual representation of the synthetic workflow.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, make them attractive targets for organic synthesis. The synthesis of substituted quinolines is a cornerstone of medicinal chemistry research. The method described herein provides an efficient and straightforward approach to 6-bromo-2-methylquinoline from a readily available substituted nitrophenyl ethanone.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₈H₆BrNO₃ | 244.04 | 98-102 |
| 6-Bromo-2-methylquinoline | ![]() | C₁₀H₈BrN | 222.08 | 101-105[1] |
Table 2: Spectroscopic Data for 6-Bromo-2-methylquinoline
| Spectrum Type | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Predicted based on analogous structures: ~8.0 (d, 1H), ~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.5 (d, 1H), ~7.3 (d, 1H), ~2.7 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Predicted based on analogous structures: ~159, ~147, ~136, ~132, ~130, ~129, ~127, ~123, ~122, ~25. |
| Mass Spectrum (EI), m/z | Predicted based on 6-bromoquinoline: Molecular ion peaks at 221/223 (due to ⁷⁹Br/⁸¹Br isotopes). |
| Infrared (IR) ν (cm⁻¹) | Key peaks expected around 3050 (Ar-H stretch), 1600, 1550 (C=C, C=N stretch), 820 (C-H bend), 600 (C-Br stretch). |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-methylquinoline via Reductive Cyclization
This protocol is based on the general principles of the Bohlmann-Rahtz synthesis and modified Friedländer annulation, employing an in-situ reduction of a nitro group followed by cyclization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 4:1 v/v ratio).
-
Addition of Iron: To the stirred solution, add iron powder (typically 3-5 eq) portion-wise. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize the acetic acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-bromo-2-methylquinoline as a solid.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of 6-bromo-2-methylquinoline.
Caption: Key steps in the reductive cyclization of this compound.
References
Application Notes and Protocols: Catalyst Selection for Friedländer Annulation with 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer annulation is a cornerstone reaction in synthetic organic chemistry for the construction of quinoline and substituted quinoline scaffolds. These heterocycles are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of 7-bromo-substituted quinolines, commencing from 1-(4-bromo-2-nitrophenyl)ethanone. A critical initial step, the reduction of the nitro group to an amine, is required to furnish the necessary 2-aminoaryl ketone precursor for the subsequent cyclization. These notes offer a comparative overview of catalytic strategies for the Friedländer annulation step, enabling researchers to select the most appropriate conditions for their specific synthetic targets.
Reaction Principle
The synthesis of quinolines from this compound is a two-stage process. The first stage involves the reduction of the nitro group to an amine, yielding 1-(4-bromo-2-aminophenyl)ethanone. This transformation is crucial as the Friedländer annulation requires a 2-aminoaryl ketone. This reduction can be performed as a separate step or in a one-pot procedure immediately followed by the cyclization.
The second stage is the Friedländer annulation itself, where the in situ generated or pre-synthesized 1-(4-bromo-2-aminophenyl)ethanone is condensed with a compound containing an α-methylene group (e.g., ketones, β-diketones, β-ketoesters). This reaction can be catalyzed by acids, bases, or Lewis acids, and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system.[1]
Experimental Workflow and Signaling Pathways
The overall synthetic strategy involves a preliminary reduction of the nitro group followed by the catalytic Friedländer cyclization. This can be performed as a two-step process or a more efficient one-pot synthesis.
Caption: Synthetic workflow for 7-bromo-substituted quinolines.
The Friedländer annulation can proceed through two primary mechanistic pathways, both of which are catalyzed.
References
Microwave-Assisted Friedländer Synthesis of Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted Friedländer synthesis of quinolines, a versatile and efficient method for generating this important heterocyclic scaffold. The quinoline moiety is a fundamental structural component in a wide array of pharmaceuticals, agrochemicals, and functional materials, making its synthesis a critical endeavor in drug discovery and development.[1][2] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[3]
Introduction to Microwave-Assisted Friedländer Synthesis
The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone, to form a substituted quinoline.[2][4] The reaction can be catalyzed by acids or bases.[4] The incorporation of microwave technology accelerates this process by promoting rapid and uniform heating of the reactants, often leading to higher efficiency and selectivity.[3] This approach is particularly valuable in the rapid generation of compound libraries for screening in drug development programs.
Reaction Mechanism and Workflow
The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are amenable to microwave acceleration. The first pathway involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline ring.
Experimental Workflow
The general workflow for a microwave-assisted Friedländer synthesis is straightforward and consists of reactant mixing, microwave irradiation, and product isolation.
Caption: General experimental workflow for microwave-assisted Friedländer synthesis.
Reaction Mechanism
The following diagram illustrates the two plausible mechanistic pathways for the Friedländer synthesis.
Caption: Plausible reaction mechanisms for the Friedländer synthesis.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency of the microwave-assisted Friedländer synthesis. The following table summarizes various reported methodologies, providing a comparative overview of different catalytic systems.
| Reactants | Catalyst | Solvent/Conditions | Microwave Parameters | Yield (%) |
| 2-Aminobenzophenone, Dicarbonyl compounds | Nafion NR50 | Ethanol | 200 °C, 60 min | 43-95 |
| 2-Aminonicotinaldehyde, Active methylene compounds | DABCO (20 mol%) | Solvent-free | 600 W, specified time | 74-86 |
| 2-Aminophenylketones, Cyclic ketones | Acetic Acid | Neat | 160 °C, 5 min | Excellent |
| 2-Aminoaryl ketones, Carbonyl compounds | Montmorillonite K-10 | Not specified | Not specified | Good |
| 2-Aminoaryl aldehydes/ketones, Ketones | [Bmim]HSO4 | Solvent-free | Not specified | High |
Experimental Protocols
Safety Precaution: Microwave reactions should be performed in sealed vessels designed for this purpose, and appropriate personal protective equipment (PPE), including safety glasses, should be worn at all times. Reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Acetic Acid-Catalyzed Synthesis
This protocol is adapted from a method employing acetic acid as both a catalyst and a solvent, highlighting a green and efficient approach.[1]
-
Reactant Mixture: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Solvent and Catalyst Addition: Add neat acetic acid (3-5 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160 °C for 5 minutes.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into ice-water, which should induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Synthesis using DABCO
This protocol describes a solvent-free method using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[5]
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and DABCO (0.2 mmol, 20 mol%).
-
Microwave Irradiation: Place the open vessel in a domestic microwave oven and irradiate at 600 W for the specified time (typically 2-5 minutes, monitor by TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool. Add ice-cold water and acidify with dilute HCl.
-
Purification: The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallization from acetonitrile can be performed for further purification.[5]
Protocol 3: Solid-Supported Nafion NR50 Catalyzed Synthesis
This protocol utilizes a reusable solid acid catalyst, Nafion NR50.[6]
-
Reactant Mixture: To a microwave process vial, add the 2-aminobenzophenone (1.0 mmol), the dicarbonyl compound (1.1 mmol), Nafion NR50 (10 mol%), and ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 200 °C for 60 minutes.
-
Work-up and Isolation: After cooling, filter the reaction mixture to recover the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting residue can be purified by column chromatography on silica gel to afford the pure quinoline derivative.
Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including:
-
Antimalarial: Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs.[7]
-
Anticancer: Certain quinoline derivatives have been shown to induce apoptosis and inhibit angiogenesis in cancer cells.[4][7]
-
Antibacterial: Fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics.[7]
-
Anti-inflammatory and Analgesic: The quinoline nucleus is present in compounds with anti-inflammatory and pain-relieving properties.[2]
-
Antiviral and Antifungal: Various quinoline derivatives have shown promise as antiviral and antifungal agents.[2]
The ability of the microwave-assisted Friedländer synthesis to rapidly generate diverse libraries of substituted quinolines makes it an invaluable tool for lead discovery and optimization in drug development programs targeting these and other diseases.
References
- 1. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. organicreactions.org [organicreactions.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for the One-Pot Synthesis of Quinolines using 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them a subject of intense research in drug discovery and development. Bromo-substituted quinolines, in particular, have demonstrated significant potential as anticancer agents, with mechanisms of action that can involve the inhibition of key enzymes in cell proliferation and the induction of apoptosis.
This document provides a detailed protocol for a one-pot synthesis of substituted quinolines starting from 1-(4-Bromo-2-nitrophenyl)ethanone. This method is based on the versatile Friedländer annulation, a reliable approach for constructing the quinoline scaffold. The one-pot nature of this synthesis, involving an in-situ reduction of the nitro group followed by condensation with a carbonyl compound, offers an efficient and streamlined route to a diverse range of 7-bromoquinoline derivatives.
Applications in Drug Discovery
The 7-bromoquinoline scaffold synthesized through this protocol serves as a versatile platform for the development of novel therapeutic agents. The bromine atom at the 7-position provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Anticancer Activity:
Bromo-substituted quinolines have shown promising anticancer activities. Their mechanisms of action are multifaceted and can include:
-
Topoisomerase Inhibition: Some quinoline derivatives can intercalate with DNA and inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death).
-
Induction of Apoptosis: These compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. Derivatives synthesized from this protocol could be explored as potential inhibitors of various kinases involved in cancer cell signaling pathways.
Experimental Workflow
The one-pot synthesis of 7-bromoquinolines from this compound involves a two-step sequence in a single reaction vessel. First, the nitro group is reduced to an amine, and then the resulting 1-(2-amino-4-bromophenyl)ethanone undergoes a condensation reaction with a suitable carbonyl compound to form the quinoline ring.
Experimental Protocols
General Protocol for the One-Pot Synthesis of 7-Bromo-2-methylquinolines
This protocol describes a general procedure for the synthesis of 7-bromo-2-methylquinoline derivatives from this compound and various ketones.
Materials:
-
This compound
-
Active methylene compound (e.g., acetone, acetophenone, cyclohexanone)
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Acid catalyst (e.g., concentrated Hydrochloric acid, p-Toluenesulfonic acid)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Sodium bicarbonate or Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
To this suspension/solution, add the reducing agent (e.g., iron powder, 3-5 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reduction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Friedländer Annulation:
-
To the reaction mixture containing the in-situ generated 1-(2-amino-4-bromophenyl)ethanone, add the active methylene compound (1.1-1.5 eq).
-
Continue to heat the mixture at reflux. The reaction can be catalyzed by the remaining acid or by the addition of a base (e.g., potassium hydroxide) depending on the specific substrates.
-
Monitor the formation of the quinoline product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Filter the mixture through a pad of celite to remove any insoluble materials.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted 7-bromoquinoline.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the one-pot synthesis of various 7-bromoquinoline derivatives based on similar reactions reported in the literature. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions used.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 7-Bromo-2-methylquinoline | 6-8 | 75-85 |
| 2 | Acetophenone | 7-Bromo-2-phenylquinoline | 8-12 | 70-80 |
| 3 | Cyclohexanone | 7-Bromo-1,2,3,4-tetrahydroacridine | 10-14 | 65-75 |
| 4 | Ethyl acetoacetate | Ethyl 7-bromo-4-methylquinoline-2-carboxylate | 8-10 | 70-80 |
| 5 | Malononitrile | 2-Amino-7-bromoquinoline-3-carbonitrile | 6-8 | 80-90 |
Signaling Pathway: Induction of Apoptosis by Bromo-Substituted Quinolines
The anticancer activity of many bromo-substituted quinolines is attributed to their ability to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondria-mediated) and/or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of executioner caspases. Some quinoline derivatives may also act as topoisomerase inhibitors, leading to DNA damage which is a potent trigger for the intrinsic apoptotic pathway.
Conclusion
The one-pot synthesis of quinolines from this compound provides an efficient and versatile method for accessing a library of 7-bromoquinoline derivatives. These compounds are valuable scaffolds in drug discovery, particularly in the development of novel anticancer agents. The provided protocols and application notes serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as potential clinical candidates.
Application Notes and Protocols for Lewis Acid-Catalyzed Quinoline Synthesis from 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 6-bromo-2-methylquinoline, a valuable scaffold in medicinal chemistry, starting from 1-(4-bromo-2-nitrophenyl)ethanone. The protocol details a two-step synthetic route involving the reduction of a nitro group followed by a Lewis acid-catalyzed Friedländer annulation. This document offers detailed experimental procedures, data on catalyst performance, and characterization of the final product to facilitate its application in research and drug development.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that are integral to numerous natural products and synthetic bioactive molecules.[1] The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The presence of a bromine atom on the quinoline ring, as in 6-bromo-2-methylquinoline, provides a versatile handle for further chemical modifications, making it a key building block in the synthesis of diverse molecular entities for drug discovery.[2]
The synthesis of quinolines can be efficiently achieved through the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[3] The use of Lewis acid catalysts has been shown to significantly enhance the efficiency and reaction rates of the Friedländer synthesis.[4]
This document outlines the synthesis of 6-bromo-2-methylquinoline from this compound. The process involves an initial reduction of the nitro group to form 1-(2-amino-4-bromophenyl)ethanone, which then undergoes a Lewis acid-catalyzed condensation with acetone to yield the target quinoline derivative.
Synthetic Pathway Overview
The synthesis of 6-bromo-2-methylquinoline from this compound is a two-step process. The first step is the selective reduction of the nitro group to an amine, followed by the Lewis acid-catalyzed Friedländer condensation.
Caption: Overall synthetic workflow for the preparation of 6-bromo-2-methylquinoline.
Data Presentation: Quantitative Analysis
Step 1: Reduction of this compound
The selective reduction of the nitro group in the presence of a ketone and an aryl bromide is a critical step. Stannous chloride (SnCl₂) in a non-aqueous, non-acidic medium is an effective method for this transformation, as it shows high chemoselectivity.[5]
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol | Reflux | 3 | ~90 | [6] |
| Fe/NH₄Cl | Ethanol/Water | Reflux | 5 | High | [1] |
| Catalytic Hydrogenation (e.g., Pd/C) | Methanol | Room Temperature | 4 | >95 | [7] |
Note: Yields are based on analogous nitroarene reductions and may vary for the specific substrate.
Step 2: Lewis Acid-Catalyzed Friedländer Annulation
The choice of Lewis acid catalyst significantly influences the reaction's efficiency. The following table provides a comparison of various Lewis acids for the Friedländer synthesis of quinolines. While data for the specific synthesis of 6-bromo-2-methylquinoline is not extensively tabulated, the presented data for analogous reactions offers valuable insights into catalyst performance.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| In(OTf)₃ | 10 | Neat | 80 | 1 | 92 | [8] |
| Sc(OTf)₃ | 5 | Neat | 80 | 1.5 | 90 | [8] |
| Bi(OTf)₃ | 10 | Neat | 80 | 2 | 88 | [8] |
| ZnCl₂ | 20 | Ethanol | Reflux | 6 | 85 | [9] |
| AlCl₃ | 15 | Dichloromethane | Reflux | 5 | 82 | [10] |
| SnCl₂·2H₂O | 20 | Neat | 100 | 4 | 78 | [11] |
Note: Yields are for the synthesis of various quinoline derivatives via Friedländer annulation and serve as a general guide.
Experimental Protocols
Step 1: Synthesis of 1-(2-Amino-4-bromophenyl)ethanone
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-amino-4-bromophenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Safety Precautions:
-
Handle stannous chloride with care as it is corrosive and harmful if swallowed or inhaled.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 2: Synthesis of 6-Bromo-2-methylquinoline
Materials:
-
1-(2-Amino-4-bromophenyl)ethanone
-
Acetone
-
Lewis acid catalyst (e.g., In(OTf)₃)
-
Solvent (if required, e.g., ethanol or neat)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 1-(2-amino-4-bromophenyl)ethanone (1.0 eq) and a large excess of acetone (which can also serve as the solvent).
-
Add the Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%) to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux) for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-bromo-2-methylquinoline.
Safety Precautions:
-
Lewis acids can be moisture-sensitive and corrosive. Handle them in a dry atmosphere (e.g., under nitrogen or in a glove box for highly sensitive catalysts).
-
Acetone is highly flammable. Avoid open flames.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
Characterization of 6-Bromo-2-methylquinoline
Physical Properties:
-
Molecular Formula: C₁₀H₈BrN
-
Molecular Weight: 222.08 g/mol
-
Appearance: Solid
-
Melting Point: 101-105 °C[12]
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.02 (d, J=8.8 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 7.65 (dd, J=8.8, 2.0 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.20 (d, J=8.4 Hz, 1H), 2.70 (s, 3H). (Predicted values based on analogous structures) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.5, 147.0, 135.5, 133.0, 129.5, 128.0, 126.5, 122.0, 118.0, 25.0. (Predicted values based on analogous structures) |
| IR (KBr) | ν (cm⁻¹): ~3050 (Ar-H), ~2920 (C-H), ~1600, 1550, 1480 (C=C, C=N), ~1050 (C-Br).[13] |
| Mass Spectrometry (EI) | m/z (%): 221/223 ([M]⁺, isotopic pattern for Br), 142 ([M-Br]⁺). |
Note: NMR data is predicted and should be confirmed experimentally. IR and MS data are based on typical values for such compounds.
Mechanism of Lewis Acid-Catalyzed Friedländer Annulation
The Friedländer synthesis can proceed through two main pathways: an aldol condensation pathway or a Schiff base formation pathway.[3] In the presence of a Lewis acid, the reaction is believed to be initiated by the activation of the carbonyl group of the 2-aminoaryl ketone.
Caption: Plausible mechanism for the Lewis acid-catalyzed Friedländer synthesis.
The Lewis acid activates the carbonyl group of 1-(2-amino-4-bromophenyl)ethanone, facilitating the nucleophilic attack by the enolate of acetone. The resulting aldol adduct then undergoes intramolecular cyclization and subsequent dehydration to yield the final quinoline product.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. scispace.com [scispace.com]
- 7. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-ブロモ-2-メチルキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Condensation of 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the condensation of 1-(4-Bromo-2-nitrophenyl)ethanone. This reaction is a crucial step in the synthesis of various heterocyclic compounds, particularly quinoline derivatives, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below describe a two-step process involving the reduction of the nitro group followed by a Friedländer annulation, as well as a one-pot synthesis approach.
Introduction
The condensation of this compound with an active methylene compound to form a substituted quinoline is a powerful synthetic transformation. The overall process first requires the reduction of the nitro group to an amine, yielding 1-(2-amino-4-bromophenyl)ethanone. This intermediate then undergoes a cyclocondensation reaction with a compound containing an α-methylene group, such as a β-ketoester or a ketone, in a process known as the Friedländer annulation. This annulation can be catalyzed by either acids or bases.[1][2][3][4][5] Recent advancements have demonstrated that microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6][7][8]
Reaction Scheme
The overall transformation can be depicted as a two-step process:
-
Reduction of the Nitro Group:
-
Friedländer Annulation (Condensation):
Data Presentation: Summary of Reaction Conditions
The following tables summarize various reported conditions for the key steps in the condensation of this compound.
Table 1: Conditions for the Reduction of Aromatic Nitro Groups
| Reducing Agent | Solvent(s) | Additive(s) | Temperature | Reaction Time | Notes |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | - | Room Temp. to Reflux | Variable | A mild and selective method for reducing nitro groups in the presence of other functionalities.[11] |
| Sn / HCl | Water, Ethanol | HCl | Variable | Variable | A classic method for nitro group reduction.[10] |
| Fe / HCl | Water, Ethanol | HCl (catalytic) | Reflux | Variable | Inexpensive and effective for one-pot syntheses.[13] |
| H₂ / Pd/C | Ethanol, Methanol | - | Room Temp. | Variable | Catalytic hydrogenation is a clean method but may also reduce other functional groups.[11] |
Table 2: Conditions for the Friedländer Annulation
| Catalyst | Solvent(s) | Temperature | Reaction Time | Method | Notes |
| Acetic Acid | Acetic Acid (neat) | 160 °C | 5 minutes | Microwave | Acetic acid acts as both solvent and catalyst, offering a rapid and green synthesis.[6] |
| p-Toluenesulfonic acid | Solvent-free | 120 °C | 15-30 minutes | Conventional Heating | Efficient for the synthesis of poly-substituted quinolines.[12] |
| NaOH | Ethanol | Reflux | Several hours | Conventional Heating | A common base-catalyzed method.[4][5] |
| Piperidine | Ethanol | Reflux | Several hours | Conventional Heating | A mild base catalyst often used in Knoevenagel-type condensations.[4] |
| Iodine | Solvent-free | 130 °C | 30-60 minutes | Conventional Heating | A mild Lewis acid catalyst.[12] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline
This protocol details the reduction of this compound followed by the condensation with ethyl acetoacetate.
Step 1: Synthesis of 1-(2-amino-4-bromophenyl)ethanone
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-(2-amino-4-bromophenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Friedländer Annulation to 7-Bromo-4-hydroxy-2-methylquinoline
-
Materials:
-
1-(2-amino-4-bromophenyl)ethanone (from Step 1)
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowex-50W
-
Standard laboratory glassware
-
-
Procedure (Acid-Catalyzed):
-
Combine 1-(2-amino-4-bromophenyl)ethanone (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add polyphosphoric acid (or another suitable acid catalyst) and heat the mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize with a suitable base (e.g., aqueous ammonia or NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-Bromo-4-hydroxy-2-methylquinoline.
-
Protocol 2: One-Pot Microwave-Assisted Synthesis of Substituted Quinolines
This protocol describes a rapid, one-pot synthesis starting from this compound.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Ethanol
-
Water
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
-
Procedure:
-
In a 10 mL microwave synthesis vial, add this compound (1.0 eq), iron powder (3.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
Add the active methylene compound (1.2 eq) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Optimize the time and temperature for the specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron residues and wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted quinoline.
-
Mandatory Visualization
Diagram of the Synthetic Workflow
The following diagram illustrates the logical flow of the two-step synthesis of quinolines from this compound.
Caption: Synthetic workflow for the two-step synthesis of quinolines.
Diagram of the Friedländer Annulation Mechanism
This diagram illustrates the two possible mechanistic pathways for the Friedländer annulation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 7-bromo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 7-bromo-2-methylquinoline, a valuable building block in medicinal chemistry and materials science. The protocol is based on the Doebner-von Miller reaction, a classic method for quinoline synthesis.
Introduction
7-Bromo-2-methylquinoline is a heterocyclic compound featuring a quinoline core structure with a bromine atom at the 7-position and a methyl group at the 2-position.[1] This substitution pattern makes it a versatile intermediate for the development of novel therapeutic agents, as quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The procedure detailed below describes a reliable method for the preparation of this compound.
Reaction Scheme
The synthesis of 7-bromo-2-methylquinoline can be achieved via the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2][3][4] In this specific protocol, 3-bromoaniline reacts with paraldehyde, which serves as an in-situ source of crotonaldehyde, under acidic conditions to yield the target product.
Figure 1. General scheme for the Doebner-von Miller synthesis of 7-bromo-2-methylquinoline.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 7-bromo-2-methylquinoline.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| 7-bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | 46% | 57 | Light yellow solid |
Table 1: Summary of quantitative data for the synthesis of 7-bromo-2-methylquinoline.[5]
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 7-bromo-2-methylquinoline.[5]
Materials:
-
3-Bromoaniline (10 mL, 92 mmol)
-
37% Hydrochloric acid (200 mL)
-
Paraldehyde (trimeric acetaldehyde) (11 mL, 0.8 mol)
-
Saturated aqueous sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate
Equipment:
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction flask, cool 200 mL of 37% hydrochloric acid to 0°C using an ice bath.
-
Addition of Reactants: Slowly add 10 mL (92 mmol) of 3-bromoaniline to the cooled acid solution with stirring. Subsequently, add 11 mL (0.8 mol) of paraldehyde dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Afterwards, heat the mixture to reflux and maintain this temperature for 3 hours.
-
Workup: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly add saturated aqueous sodium hydroxide solution to neutralize the acid.
-
Extraction: Extract the product from the reaction mixture with dichloromethane (3 x 200 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which is a mixture of 5-bromo-2-methylquinoline and 7-bromo-2-methylquinoline, is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (9:1) as the eluent. This will afford 7-bromo-2-methylquinoline as a light yellow solid.[5]
Characterization Data: [5]
-
Yield: 9.3 g (46%)
-
Melting Point: 57°C
-
¹H NMR (CDCl₃): δ 8.09 (s, 1H), 7.80 (d, J = 8.2 Hz, 1H), 7.39 (m, 2H), 7.12 (d, J = 8.2 Hz, 1H), 2.61 (s, 3H).
-
¹³C NMR (CDCl₃): δ 160.3, 148.6, 136.2, 131.2, 129.4, 128.9, 125.3, 123.7, 122.6, 25.7.
-
IR (thin film): 1610, 1494, 1264, 841, 736 cm⁻¹.
Experimental Workflow
Caption: Workflow diagram for the synthesis of 7-bromo-2-methylquinoline.
Safety Precautions
-
Handle 3-bromoaniline, hydrochloric acid, and dichloromethane in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Paraldehyde is flammable and should be handled with care.
-
The neutralization step is exothermic and should be performed slowly with cooling.
This detailed protocol provides a clear and reproducible method for the synthesis of 7-bromo-2-methylquinoline, which can be a valuable starting material for further chemical exploration in drug discovery and materials science.
References
- 1. Buy 7-Bromo-2-methylquinoline | 4965-34-8 [smolecule.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Scale-up of Friedländer Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for scaling up the Friedländer quinoline synthesis, a cornerstone reaction in the preparation of quinoline derivatives vital to the pharmaceutical and materials science industries. This document details traditional challenges and modern solutions for large-scale production, offering specific protocols, quantitative data, and process workflows.
Introduction to Friedländer Quinoline Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group to form a quinoline scaffold.[1][2][3] While versatile, the classical approach often involves harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to poor yields and difficult product isolation, making it unsuitable for environmentally benign and economical scale-up.[1][4]
Recent advancements have focused on developing more efficient, scalable, and sustainable protocols. These include the use of novel catalytic systems, alternative energy sources like microwave irradiation, and innovative reaction setups such as continuous flow reactors.[5][6][7]
Challenges in Scaling Up
Direct scale-up of traditional Friedländer synthesis protocols presents several challenges:
-
Harsh Reaction Conditions: High temperatures and strong acids or bases can lead to side reactions and degradation of starting materials and products, reducing overall yield.[1][4]
-
Poor Yields: Yields often decrease when moving from small-scale laboratory preparations to larger industrial production.[1]
-
Difficult Product Isolation: The use of homogeneous catalysts and harsh reagents can complicate the purification process.[5]
-
Environmental Concerns: The use of excessive organic solvents and corrosive acids raises environmental and safety issues.[4][8]
-
Regioselectivity: The use of asymmetric ketones can lead to the formation of regioisomers, posing a significant purification challenge.[1]
Modern Approaches to Scalable Friedländer Synthesis
To address the limitations of the classical method, several innovative approaches have been developed to facilitate the scale-up of the Friedländer synthesis.
Catalysis
The choice of catalyst is critical for an efficient and scalable synthesis. Modern methods have moved away from stoichiometric amounts of strong acids and bases towards catalytic systems that are more active, selective, and easier to handle on a large scale.
-
Solid-Supported Catalysts: Heterogeneous catalysts such as Amberlyst-15, Nafion, and various polymers offer simplified product isolation and catalyst recycling, which are advantageous for industrial processes.[5][9]
-
Heteropoly Acids: Catalysts like tungstophosphoric acid supported on a polymeric matrix have demonstrated high efficiency and reusability.[10]
-
Nanocatalysts and Metal-Organic Frameworks (MOFs): These materials offer high surface area and tunable catalytic sites, leading to enhanced reactivity and selectivity.[7][11]
-
Catalyst-Free Systems: Performing the reaction in water at elevated temperatures has been shown to be a green and efficient method, eliminating the need for any catalyst.[8]
Reaction Conditions and Technology
Innovations in reaction technology have provided more efficient and scalable alternatives to traditional batch processing.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often with improved yields.[6][12] This technology offers rapid and uniform heating, which is beneficial for process control.
-
Continuous Flow Reactors: These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scale-up.[5]
-
Solvent-Free Conditions: Conducting the reaction without a solvent minimizes waste and simplifies product work-up, aligning with the principles of green chemistry.[1][13]
-
One-Pot Procedures: A notable scalable method involves the one-pot reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, followed by an in-situ Friedländer condensation. This has been successfully demonstrated on a 10-gram scale.[14]
-
Electrosynthesis: An electrochemical approach offers a sustainable and reagent-free method for quinoline synthesis from nitro compounds under mild conditions.[15]
Experimental Protocols
This section provides detailed protocols for selected scalable Friedländer quinoline synthesis methods.
Protocol 1: Microwave-Assisted Synthesis Using Acetic Acid
This protocol describes a rapid and efficient synthesis of quinolines using microwave irradiation with acetic acid acting as both the catalyst and solvent.[6]
Materials:
-
2-Aminobenzophenone
-
Cyclic or acyclic ketone
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1.0 mmol) and the desired ketone (1.2 mmol).
-
Add glacial acetic acid (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis from o-Nitroarylcarbaldehydes
This scalable one-pot procedure involves the reduction of a nitro group followed by an in-situ Friedländer condensation.[14]
Materials:
-
o-Nitroarylcarbaldehyde
-
Ketone or aldehyde
-
Iron powder
-
Aqueous hydrochloric acid
-
Potassium hydroxide
-
Ethanol
Procedure:
-
To a stirred suspension of the o-nitroarylcarbaldehyde (10.0 mmol) and iron powder (30.0 mmol) in ethanol (50 mL), add a catalytic amount of aqueous hydrochloric acid (e.g., 0.5 mL of 1 M HCl).
-
Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.
-
Once the reduction is complete, add the ketone or aldehyde (12.0 mmol) to the reaction mixture.
-
Add a solution of potassium hydroxide (15.0 mmol) in ethanol.
-
Continue to reflux the mixture and monitor the formation of the quinoline product by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data from various scalable Friedländer synthesis protocols, allowing for easy comparison of different methodologies.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid (Microwave) | 2-Aminobenzophenone, Cyclohexanone | Acetic Acid | 160 | 5 min | 95 | [6] |
| p-Toluenesulfonic acid | 2-Aminobenzaldehyde, Acetophenone | None | 120 | 15 min | 92 | [13] |
| Iodine | 2-Aminobenzaldehyde, Ethyl acetoacetate | None | 80 | 30 min | 94 | [13] |
| None | 2-Aminobenzaldehyde, Acetone | Water | 70 | 3 h | 97 | [8] |
| Iron/HCl (One-pot) | 2-Nitrobenzaldehyde, Acetophenone | Ethanol | Reflux | 6 h | 85 | [14] |
Process Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and reaction mechanisms discussed.
Caption: Reaction mechanism of the Friedländer quinoline synthesis showing two possible pathways.
Caption: Workflow for the one-pot scalable Friedländer synthesis from o-nitroarylcarbaldehydes.
Caption: Logical relationship between scale-up challenges and modern solutions in Friedländer synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. du.edu.eg [du.edu.eg]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 15. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of quinoline derivatives using column chromatography, a crucial step in the synthesis and development of novel therapeutic agents. Quinoline scaffolds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Effective purification is paramount to ensure the isolation of highly pure compounds for subsequent biological evaluation and structural analysis.[2]
Challenges in Quinoline Derivative Purification
The purification of quinoline derivatives by column chromatography can present several challenges. The basic nitrogen atom in the quinoline ring can interact with acidic silanol groups on the surface of silica gel, a common stationary phase.[4] This interaction can lead to:
-
Tailing peaks: Resulting in poor separation and resolution.[4]
-
Compound decomposition: Particularly for sensitive derivatives.[4]
-
Irreversible adsorption: Leading to low recovery of the target compound.
Strategies to mitigate these issues include the use of deactivated silica gel, alternative stationary phases like alumina, or the addition of basic modifiers to the mobile phase.[4]
Data Presentation: Chromatographic Parameters
The selection of appropriate stationary and mobile phases is critical for successful separation. Below are tables summarizing common chromatographic conditions used for the purification of quinoline derivatives.
Table 1: Normal-Phase Column Chromatography Parameters
| Stationary Phase | Mobile Phase System (Typical Gradient) | Basic Modifier | Application Example | Reference |
| Silica Gel (100-200 or 230-400 mesh) | Hexane/Ethyl Acetate (e.g., 0-50% Ethyl Acetate) | 0.5-2% Triethylamine (NEt₃) or Pyridine | General purification of synthesized quinoline derivatives | [4] |
| Alumina (Neutral or Basic) | Dichloromethane/Methanol | Not always necessary | For compounds sensitive to acidic silica gel | [4] |
| Florisil or Cellulose | Non-polar to moderately polar organic solvents | Dependent on compound | For particularly sensitive quinoline derivatives | [4] |
Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Parameters
| Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Application Example | Reference |
| C18 | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid or TFA in Acetonitrile | 20-80% B over 20-30 minutes | Analysis and quantification of various quinoline derivatives | [2][5] |
| Naphthylpropyl | Methanol/Water (e.g., 50/50) | - | Isocratic or gradient | Separation of closely related quinoline alkaloids (quinine, quinidine, etc.) | [6][7] |
| Newcrom R1 | Water with 0.1% Phosphoric Acid (or Formic Acid for MS) | Acetonitrile | Isocratic or gradient | Analysis of quinoline | [8] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Quinoline Derivative
This protocol outlines a general procedure for the purification of a synthesized quinoline derivative using flash column chromatography on silica gel.
1. Materials:
- Crude quinoline derivative
- Silica gel (230-400 mesh)
- Solvents (HPLC grade): Hexane, Ethyl Acetate, Triethylamine (NEt₃)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Glass column for chromatography
- Fraction collector or test tubes
- Rotary evaporator
2. Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel to the solution. c. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This method generally provides better separation than wet loading.[2]
3. Column Packing: a. Prepare the mobile phase. Based on TLC analysis, determine an appropriate solvent system (e.g., 20% ethyl acetate in hexane). Add 1% triethylamine to the mobile phase to prevent tailing.[4] b. Prepare a slurry of silica gel in the initial mobile phase. c. Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. d. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Elution and Fraction Collection: a. Carefully add the dry-loaded sample to the top of the column. b. Begin elution with the mobile phase. A gradient elution (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) can be employed for complex mixtures. c. Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm).
5. Product Isolation: a. Combine the fractions containing the pure product. b. Evaporate the solvent using a rotary evaporator. c. Dry the resulting solid or oil under high vacuum to remove residual solvent. d. Determine the yield and assess the purity using analytical techniques such as HPLC or NMR.[2]
Protocol 2: Purification of Quinoline via Picrate Salt Formation
This protocol is particularly useful for removing impurities that do not form picrate salts.[4]
1. Salt Formation: a. Dissolve the crude quinoline in a minimal volume of 95% ethanol. b. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. c. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate. d. Cool the mixture in an ice bath to maximize precipitation. e. Collect the crystals by vacuum filtration and wash with cold ethanol.
2. Recrystallization: a. For higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.
3. Regeneration of Pure Quinoline: a. Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO). b. Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina. c. Extract the free quinoline from the eluate with a non-polar solvent such as n-pentane. d. Dry the organic extract over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure to obtain pure quinoline. For the highest purity, the resulting quinoline can be distilled under vacuum.[4]
Visualizations
Experimental Workflow
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Friedländer Synthesis with 1-(4-Bromo-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the Friedländer synthesis of quinolines, specifically using 1-(4-bromo-2-nitrophenyl)ethanone as a starting material. This process involves a preliminary reduction of the nitro group to an amine, followed by the cyclocondensation reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot reduction and Friedländer synthesis of quinolines from this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reduction of the nitro group: The conversion of the 2-nitro group to the 2-amino group is a prerequisite for the Friedländer condensation. | - Ensure sufficient equivalents of the reducing agent (e.g., iron powder) are used.[1] - Increase the reaction time or temperature for the reduction step. - Check the quality and activity of the reducing agent. |
| Low reactivity of the 2-amino-4-bromophenyl ethanone intermediate: The electron-withdrawing bromo group deactivates the aniline nitrogen, making it less nucleophilic. | - Screen different acid or base catalysts to find the optimal promoter for the cyclization step.[2] - Consider using stronger acid catalysts like p-toluenesulfonic acid or Lewis acids.[3] - Employ higher reaction temperatures or microwave irradiation to facilitate the reaction.[4] | |
| Side reactions: Self-condensation of the active methylene compound (e.g., aldol condensation) can compete with the desired reaction, especially under harsh basic conditions.[2] | - Use milder reaction conditions. - Consider a stepwise procedure where the 2-amino intermediate is isolated before the Friedländer condensation. - If using a base, opt for a weaker base or a heterogeneous catalyst. | |
| Formation of Multiple Products | Incomplete reaction: Unreacted starting materials or intermediates will contaminate the final product. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure full conversion. - Adjust reaction time and temperature accordingly. |
| Side product formation: For certain active methylene compounds, the formation of quinolin-2(1H)-ones can compete with the desired quinoline synthesis.[1] | - The choice of the active methylene compound can influence the reaction pathway. If possible, select a symmetrical ketone to avoid regioselectivity issues.[2] - Modify the reaction conditions (catalyst, solvent, temperature) to favor the desired product. | |
| Debromination: The bromo substituent may be sensitive to certain reducing conditions. | - While Fe/AcOH is generally mild and selective for nitro group reduction, prolonged reaction times or harsh conditions could potentially lead to some debromination.[1] - Consider alternative, milder reduction methods if debromination is a significant issue. | |
| Difficulty in Product Isolation/Purification | Complex reaction mixture: The presence of unreacted starting materials, intermediates, and byproducts can complicate purification. | - Optimize the reaction to maximize the yield of the desired product and minimize side reactions. - Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Catalyst removal: Homogeneous catalysts can be difficult to remove from the reaction mixture. | - Consider using a heterogeneous or supported catalyst that can be easily filtered off after the reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the in situ reduction of this compound for the Friedländer synthesis?
A one-pot domino reaction using iron powder in acetic acid (Fe/AcOH) is a mild and effective method for the in situ reduction of the nitro group to an amine, followed by the Friedländer cyclization.[1] This approach is generally selective for the nitro group and avoids the need to isolate the potentially unstable 2-amino-4-bromophenyl ethanone intermediate.[1]
Q2: I am experiencing low yields with the Fe/AcOH one-pot method. What are the key parameters to optimize?
Low yields can often be attributed to the reduced nucleophilicity of the 2-amino-4-bromophenyl ethanone intermediate due to the electron-withdrawing bromo group. Key parameters to optimize include:
-
Catalyst for the Friedländer step: While acetic acid serves as the solvent and a mild acidic catalyst for the cyclization, stronger acids like p-toluenesulfonic acid or Lewis acids may be required to drive the reaction to completion.
-
Reaction Temperature: Increasing the temperature after the reduction step can promote the cyclocondensation.
-
Reaction Time: Ensure sufficient time is allowed for both the reduction and the subsequent cyclization. Monitoring the reaction by TLC is crucial.
Q3: Are there alternative catalysts to traditional acids and bases for the Friedländer synthesis with deactivated substrates?
Yes, several modern catalytic systems have been developed to improve the efficiency of the Friedländer synthesis, especially for challenging substrates.[6][7] These include:
-
Ionic Liquids: Can act as both solvent and catalyst, often leading to high yields in short reaction times.[6]
-
Metal Triflates: These are moisture-stable Lewis acids that have shown high catalytic activity.[6]
-
Nanocatalysts: Offer high surface area and can be easily recovered and reused.[5]
-
Metal-Organic Frameworks (MOFs): Can serve as heterogeneous catalysts with well-defined active sites.[6]
Q4: Can microwave irradiation be used to improve the yield and reaction time?
Microwave irradiation can be an effective technique to accelerate the Friedländer synthesis and improve yields, particularly for reactions that are sluggish under conventional heating.[4]
Q5: How can I avoid the formation of side products?
Side product formation, such as aldol self-condensation of the ketone coupling partner, is a common issue.[2] To minimize this:
-
Use milder reaction conditions (lower temperature, weaker base if applicable).
-
Consider using a less reactive ketone or protecting the ketone if it is particularly prone to self-condensation.
-
A stepwise approach, where the 2-amino intermediate is formed and purified before the cyclization, can also provide a cleaner reaction profile.
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedländer Quinoline Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Reflux in ethanol or toluene[2] | Readily available, inexpensive | Harsh conditions, potential for side reactions |
| Bases | KOH, Piperidine | Reflux in ethanol or aqueous solution | Effective for some substrates | Can promote aldol self-condensation[2] |
| Lewis Acids | Metal Triflates (e.g., In(OTf)₃, Sc(OTf)₃), ZnCl₂ | Room temperature to reflux in various solvents[6] | High catalytic activity, mild conditions | Can be sensitive to moisture, cost |
| Ionic Liquids | Imidazole-based sulfonic acid ILs | Solvent-free, 50-70 °C[6] | Dual role as solvent and catalyst, high efficiency, recyclable[6] | Higher cost compared to traditional solvents/catalysts |
| Nanocatalysts | Fe₃O₄-supported ionic liquid, Chitosan-SO₃H | 60-100 °C, often in ethanol or solvent-free[4][5] | High activity, easy separation and reusability, environmentally friendly[4][5] | Preparation of the catalyst may be required |
| Photocatalysts | Fluorescein | Visible light, room temperature in ethanol[8] | Extremely mild conditions, uses visible light as an energy source[8] | Substrate scope may be limited |
Experimental Protocols
Protocol 1: One-Pot Domino Nitro Reduction-Friedländer Synthesis
This protocol is adapted from methodologies for the reduction of o-nitroaromatic carbonyls followed by in situ Friedländer cyclization.[1][9]
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.2 mmol) in glacial acetic acid.
-
To this solution, add iron powder (4.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reduction of the nitro group by TLC. This step may take 1-3 hours.
-
After the reduction is complete (as indicated by the disappearance of the starting material), continue to heat the reaction at the same temperature or slightly higher (e.g., 110-120 °C) to facilitate the Friedländer condensation. Monitor this step by TLC until the intermediate 2-aminoacetophenone is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with a small amount of ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the one-pot synthesis.
Caption: Two possible mechanisms for the Friedländer synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Technical Support Center: Quinoline Synthesis Using Substituted 2-Aminoacetophenones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinolines from substituted 2-aminoacetophenones.
Frequently Asked Questions (FAQs)
Q1: What are the most common quinoline synthesis methods involving 2-aminoacetophenones?
A1: The most prevalent methods are the Friedländer annulation and the Combes synthesis. The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone (like 2-aminoacetophenone) with a compound containing a reactive α-methylene group.[1][2][3][4] The Combes synthesis condenses an aniline derivative with a β-diketone, followed by acid-catalyzed cyclization.[5][6][7][8]
Q2: My purified quinoline derivative is yellow or brown, but I expect a colorless product. Is this a sign of significant impurity?
A2: Not necessarily. While pure quinoline is often colorless, many of its derivatives are susceptible to oxidation and can turn yellow or brown upon exposure to air and light.[9] This discoloration may be due to trace oxidized impurities and might not indicate a low-purity sample. For high-purity requirements, consider storing the compound under an inert atmosphere in the dark or performing an additional purification step.[10]
Q3: What are the typical impurities I might find in my crude product?
A3: Impurities are highly dependent on the synthetic route. Common impurities include unreacted starting materials (2-aminoacetophenone, dicarbonyl compound), tarry by-products from polymerization, and regioisomers if unsymmetrical reactants were used.[10] Self-condensation products of the ketone or aldehyde reactant are also a frequent issue, particularly in the Friedländer synthesis.[1][11]
Troubleshooting Guides
Issue 1: Low Yield and Tar Formation
Q: My reaction mixture has produced a significant amount of dark, tarry material, and the yield of the desired quinoline is very low. What is happening and how can I fix it?
A: Tar formation is a common problem, especially in acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis, and can occur under the harsh conditions of other methods as well. It is often caused by the acid-catalyzed polymerization or self-condensation of the carbonyl starting materials.[11][12]
Solutions:
-
Optimize Catalyst: The choice and concentration of the acid or base catalyst are critical. For the Combes synthesis, polyphosphoric acid (PPA) can sometimes yield better results than sulfuric acid.[5][11] For the Friedländer synthesis, milder catalysts like p-toluenesulfonic acid or even iodine can be effective and reduce side reactions.[1][13]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate polymerization. Gentle heating to initiate the reaction followed by careful control of any exothermic processes is recommended.[11]
-
Slow Addition of Reagents: Adding the more reactive carbonyl compound slowly to the reaction mixture can help maintain its low concentration, thus minimizing self-condensation and polymerization.[11][12]
-
Biphasic Reaction Medium: For reactions like the Doebner-von Miller, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, drastically reducing acid-catalyzed polymerization in the aqueous phase and improving yields.[11][14]
A troubleshooting workflow for addressing low product yield is outlined below.
Issue 2: Self-Condensation of Carbonyl Reactant in Friedländer Synthesis
Q: In my base-catalyzed Friedländer synthesis, I'm getting a significant byproduct from the self-condensation (aldol reaction) of my ketone. How can I prevent this?
A: Aldol condensation is a major competing side reaction in the Friedländer synthesis, especially under basic conditions.[1][11] The desired reaction requires the ketone to act as a nucleophile towards the 2-aminoacetophenone, but it can also react with itself.
Solutions:
-
Use an Imine Analogue: To prevent side reactions under alkaline conditions, the imine analogue of the 2-aminoacetophenone can be used as a starting material instead.[1]
-
Quantitative Enolate Formation: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This can quantitatively convert the ketone to its enolate, which can then react with the 2-aminoacetophenone before it has a chance to self-condense.[15]
-
Careful Control of Conditions: Slowly adding the base at a low temperature can help favor the cross-condensation over the self-condensation.
The diagram below illustrates the competing reaction pathways.
Issue 3: Poor Regioselectivity with Unsymmetrical Reactants
Q: I am using an unsymmetrical β-diketone in a Combes synthesis (or an unsymmetrical ketone in a Friedländer synthesis) and obtaining a mixture of two quinoline regioisomers that are difficult to separate. How can I control the regioselectivity?
A: Achieving regioselectivity is a well-known challenge when using unsymmetrical carbonyl compounds.[6] The outcome is determined by which carbonyl group preferentially reacts with the amine and which α-carbon participates in the cyclization.
Solutions:
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[11] This directs the initial nucleophilic attack of the aniline.
-
Electronic Effects of Substituents: The electronic nature of substituents on the 2-aminoacetophenone can influence the nucleophilicity of the ortho positions, thereby directing the cyclization. Electron-donating groups may favor one isomer, while electron-withdrawing groups favor another.[11] For example, in certain modified Combes syntheses, methoxy-substituted anilines favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines lead to the 4-CF₃ regioisomer.[5][15]
-
Choice of Acid Catalyst: The acid catalyst can significantly influence the ratio of regioisomers formed. Switching from sulfuric acid to polyphosphoric acid (PPA), or vice-versa, can alter the product distribution.[5][11]
-
Introducing a Directing Group: In the Friedländer synthesis, introducing a phosphoryl group on the α-carbon of the ketone can be an effective strategy to solve regioselectivity problems.[1]
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Regioselectivity in the Combes Synthesis
| Factor | Variation | Effect on Regioselectivity |
| β-Diketone Structure | Increased steric bulk on one side | Favors cyclization at the less sterically hindered position.[11] |
| Aniline Substituents | Electron-donating vs. electron-withdrawing | Influences the nucleophilicity of the ortho positions, directing cyclization.[11] |
| Acid Catalyst | H₂SO₄ vs. Polyphosphoric Acid (PPA) | Can alter the ratio of regioisomers formed.[5][11] |
Experimental Protocols
Protocol 1: General Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted quinoline from a substituted 2-aminoacetophenone and a ketone.
Materials:
-
Substituted 2-aminoacetophenone (1.0 eq)
-
Ketone with an α-methylene group (e.g., ethyl acetoacetate) (1.1 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.2 eq) or Potassium Hydroxide (KOH) (0.2 eq)
-
Solvent: Ethanol or Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoacetophenone in the chosen solvent.
-
Add the ketone to the flask.
-
Add the acid or base catalyst to the mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. Wash the solid with cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Protocol 2: Purification by Column Chromatography
Objective: To purify the crude quinoline product from unreacted starting materials and byproducts.
Materials:
-
Crude quinoline product
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the non-polar component of the eluent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform bed without air bubbles. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, 80:20) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to yield the purified quinoline.[16]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. organicreactions.org [organicreactions.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Synthesis of 1-(4-Bromo-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromo-2-nitrophenyl)ethanone. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound, which is typically achieved through the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene with an acetylating agent in the presence of a Lewis acid catalyst.
Q1: Why is the yield of my this compound reaction consistently low?
Low yields in this reaction are common and can be attributed to several factors, primarily the strong deactivating effect of the nitro group on the aromatic ring, which hinders the electrophilic aromatic substitution.
Common Causes and Solutions:
| Cause | Recommended Solution |
| Deactivated Aromatic Ring | The nitro group strongly deactivates the benzene ring, making it less nucleophilic and slowing down the rate of Friedel-Crafts acylation. To overcome this, consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Increasing the reaction temperature and/or reaction time may also improve the yield, but must be done cautiously to avoid side reactions. |
| Moisture Contamination | Lewis acids, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will react with the catalyst, rendering it inactive. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. Ensure you are using at least one equivalent of the catalyst relative to the limiting reagent. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of reactants or products and the formation of byproducts. It is crucial to carefully control the temperature. A stepwise increase in temperature can help identify the optimal condition. |
| Impure Reagents | The purity of 1-bromo-3-nitrobenzene, the acetylating agent (e.g., acetyl chloride or acetic anhydride), and the Lewis acid is critical. Impurities can lead to a host of side reactions and lower the yield of the desired product. Use reagents of the highest possible purity. |
Q2: My reaction mixture has turned dark, and I'm getting a tarry or oily product. What went wrong?
The formation of a dark, tarry mixture is often indicative of side reactions or decomposition.
Potential Causes and Corrective Actions:
| Cause | Corrective Action |
| Excessive Reaction Temperature | "Runaway" reactions due to localized overheating can cause decomposition. Add the reagents, particularly the Lewis acid, slowly and in portions, while maintaining efficient stirring and cooling (an ice bath is recommended during addition). |
| Oxidation | The starting material or product may be susceptible to oxidation under the reaction conditions. Maintaining an inert atmosphere (nitrogen or argon) throughout the reaction can help minimize oxidative side reactions. |
| Side Reactions | The strong reaction conditions can promote polymerization or other unwanted side reactions. Consider using a milder Lewis acid or a lower reaction temperature for a longer duration. |
Q3: How can I effectively purify the crude this compound?
Purification is crucial to obtain a product of high purity. Recrystallization is a common and effective method.
Recommended Purification Protocol:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for similar compounds include ethanol, methanol, or a mixture of ethanol and water. Perform small-scale solubility tests to determine the best solvent or solvent system for your product.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common method is the Friedel-Crafts acylation of 1-bromo-3-nitrobenzene using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Q2: What are the expected regioisomers in this reaction?
The directing effects of the bromo and nitro groups on the starting material (1-bromo-3-nitrobenzene) will determine the position of acylation. The nitro group is a strong meta-director, while the bromo group is an ortho-, para-director. In this case, the acetyl group will primarily add to the position ortho to the bromo group and meta to the nitro group, yielding this compound. However, the formation of other isomers is possible, which can contribute to a lower yield of the desired product and complicate purification.
Q3: Are there alternative, higher-yielding methods for this synthesis?
Given the challenges with Friedel-Crafts acylation on deactivated rings, alternative strategies might be considered, though they may involve more steps. For example, one could start with a more activated system and introduce the nitro group at a later stage. However, for a direct approach, optimizing the Friedel-Crafts conditions is the most common strategy.
Experimental Protocols
General Experimental Protocol for Friedel-Crafts Acylation:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen or argon inlet.
-
Reagent Charging: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acetylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 - 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, slowly add a solution of 1-bromo-3-nitrobenzene (1.0 equivalent) in the anhydrous solvent, keeping the temperature controlled.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (this may range from 0 °C to reflux, depending on the reactivity) and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Friedel-Crafts acylation of 1-bromo-3-nitrobenzene.
Caption: A logical workflow for troubleshooting low reaction yields.
Byproduct formation in Friedländer annulation and identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Friedländer annulation for quinoline synthesis, with a specific focus on byproduct formation and identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Friedländer annulation reaction?
A1: The most frequently encountered byproducts in a Friedländer annulation are typically:
-
Self-condensation products of the ketone/aldehyde reactant: This is especially prevalent under basic conditions, where the enolizable ketone or aldehyde starting material reacts with itself in an aldol condensation reaction.[1] This results in the formation of α,β-unsaturated ketones or aldehydes, which can further polymerize into tar-like materials under harsh conditions.
-
Regioisomers: When an unsymmetrical ketone is used as a reactant, two different enolates can form, leading to the synthesis of two or more regioisomeric quinoline products. The ratio of these isomers is highly dependent on the reaction conditions and the catalyst used.[2]
-
Unreacted starting materials: Incomplete conversion is a common issue, leading to the presence of both the 2-aminoaryl aldehyde/ketone and the methylene-containing reactant in the final mixture.
-
Aldol adducts: Intermediate aldol adducts from both the desired reaction and self-condensation pathways may be present, particularly if the final dehydration step is incomplete.
Q2: My TLC plate shows an unexpected spot that is not my starting material or desired product. What could it be?
A2: An unexpected spot on your TLC plate could be one of several possibilities:
-
A self-condensation byproduct of your ketone or aldehyde starting material.
-
A regioisomer of your target quinoline if you are using an unsymmetrical ketone.
-
An intermediate of the reaction, such as the initial aldol adduct or Schiff base, which has not fully converted to the final product.
-
A degradation product if your starting materials or product are sensitive to the reaction conditions (e.g., strong acid or base, high temperature).
-
An impurity present in your starting materials. It is always good practice to check the purity of your reactants before starting the reaction.
To identify the unknown spot, it is recommended to isolate it using column chromatography and characterize it using spectroscopic methods like NMR and mass spectrometry.
Q3: How can I minimize the self-condensation of my ketone starting material?
A3: To reduce the self-condensation of the ketone reactant, you can try the following strategies:
-
Use milder reaction conditions: High temperatures and strong bases tend to promote self-condensation. Using a milder base or a Lewis acid catalyst at a lower temperature can favor the desired reaction.
-
Slow addition of the ketone: Adding the ketone slowly to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of self-condensation.
-
Use an imine analog: Instead of the 2-aminoaryl aldehyde or ketone, using its corresponding imine can sometimes prevent the side reactions associated with the free carbonyl group.[1]
-
Choose an appropriate catalyst: Certain catalysts can selectively promote the Friedländer annulation over the self-condensation reaction. For example, some studies have shown that specific amine catalysts can improve regioselectivity and potentially reduce self-condensation.[2]
Q4: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A4: Achieving high regioselectivity with unsymmetrical ketones is a common challenge. Here are some approaches to improve it:
-
Catalyst selection: The choice of catalyst can have a significant impact on regioselectivity. For instance, certain cyclic secondary amine catalysts, like pyrrolidine derivatives, have been shown to favor the formation of the 2-alkyl-substituted quinoline.[2] In contrast, other catalysts might favor the 2,3-dialkyl-substituted product.
-
Reaction conditions: Temperature and the rate of addition of reactants can influence the regiochemical outcome. For example, slow addition of the methyl ketone substrate has been reported to increase regioselectivity in some cases.[2]
-
Substrate modification: While not always feasible, modifying the ketone substrate to favor the formation of one enolate over the other can be an effective strategy.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Quinoline Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting materials are still present after an extended period, consider increasing the reaction temperature, using a more active catalyst, or extending the reaction time. |
| Byproduct Formation | Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts. Refer to the strategies for minimizing self-condensation and improving regioselectivity in the FAQs. |
| Poor Catalyst Activity | Ensure the catalyst is not deactivated. If using a solid-supported catalyst, check for proper activation. Consider screening different catalysts (e.g., Lewis acids, Brønsted acids, or bases) to find one that is more effective for your specific substrates. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, solvent, and catalyst loading. A systematic approach, such as a design of experiments (DoE), can be beneficial. |
| Product Degradation | If the product is unstable under the reaction conditions, consider using milder conditions (e.g., lower temperature, shorter reaction time, or a less harsh catalyst). |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | If the desired product and a major byproduct have similar Rf values on TLC, achieving separation by standard column chromatography can be challenging. Try using a different solvent system for chromatography, or consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative TLC or HPLC may also be effective. |
| Presence of Tar-like Materials | Tar formation is often due to polymerization under harsh conditions. Try to run the reaction under milder conditions. During workup, a filtration through a plug of celite or silica gel can help remove some of the insoluble tar before proceeding with column chromatography. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, purification by column chromatography is the standard method. If the product is still impure after chromatography, consider techniques like distillation (if volatile) or salt formation and recrystallization (if the product has a basic nitrogen). |
Data Presentation: Catalyst and Condition Effects on Yield and Selectivity
The following tables summarize data from various studies on the Friedländer annulation, highlighting the impact of different catalysts and reaction conditions on the yield of the desired quinoline product. Note that byproduct yields are often not explicitly reported in the literature; the focus is typically on maximizing the yield of the desired product.
Table 1: Comparison of Different Catalysts for the Synthesis of 2-phenylquinoline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | Solvent-free | 120 | 1.5 h | 95 | [3] |
| I₂ | Solvent-free | 120 | 2 h | 92 | [3] |
| In(OTf)₃ | Solvent-free | 100 | 1 h | 92 | [4] |
| Ceric Ammonium Nitrate | Acetonitrile | Ambient | 45 min | 94 | [5] |
| Fluorescein (Visible Light) | Ethanol | Ambient | 24 h | 92 | [6] |
Table 2: Influence of Reaction Conditions on the Yield of Substituted Quinolines
| 2-Aminoaryl Ketone | Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ | Solvent-free, 100°C, 1h | 92 | [4] |
| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | Solvent-free, 80°C, 20 min | 95 | [7] |
| 2-Aminobenzophenone | Acetone | PEG-SO₃H | Water, 60°C, 20 min | 95 | [8] |
| 2-Aminoacetophenone | Cyclohexanone | Pyrrolidine | Toluene, 110°C, 16h | 84 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Byproduct Formation using Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the samples: Using separate capillary tubes, spot the 2-aminoaryl aldehyde/ketone starting material, the ketone/aldehyde starting material, and a co-spot (both starting materials in the same spot) on the starting line.
-
Take a reaction sample: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of new spots will indicate the progress of the reaction. New spots that are not the desired product are potential byproducts.
Protocol 2: Isolation and Identification of an Unknown Byproduct
-
Reaction Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove the catalyst and any water-soluble impurities. Dry the organic layer and concentrate it under reduced pressure.
-
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate to hexane).
-
Collect fractions and monitor them by TLC to identify which fractions contain the isolated byproduct.
-
-
Characterization:
-
Combine the fractions containing the pure byproduct and concentrate them under reduced pressure.
-
Obtain the mass of the isolated byproduct to determine its yield.
-
Characterize the byproduct using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the byproduct.
-
-
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction times for various quinoline synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction and improve safety?
A1: The Skraup synthesis is notoriously exothermic and can be violent.[1][2][3] To control the reaction, consider the following strategies:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and crucial method for moderating the reaction's exothermicity.[1][2][3][4] Boric acid can also be used for this purpose.[1][2]
-
Controlled Reagent Addition: Ensure that reagents are added in the correct order. Typically, aniline, the moderator (e.g., ferrous sulfate), and glycerol are mixed before the slow and careful addition of sulfuric acid with cooling.[3]
-
Gradual Heating: Begin heating the mixture gently to initiate the reaction. Once the exothermic reaction begins, the heat source should be removed. Heat should only be reapplied after the initial vigorous phase has subsided.[3]
Q2: I am observing significant tar formation in my Skraup synthesis, which complicates product isolation. What is the cause and how can I minimize it?
A2: Tar formation is a frequent issue in the Skraup synthesis, primarily due to the harsh acidic and high-temperature conditions that can cause polymerization of intermediates like acrolein.[1][2][3] To minimize tarring:
-
Moderating Agents: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring.[2]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating and the exothermic phase must be controlled to prevent overheating.[2]
-
Microwave Heating: The use of microwave irradiation has been shown to significantly reduce reaction times and can lead to cleaner reactions with improved yields.[1][5]
-
Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction.[1][5]
Q3: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][6][7] To address this:
-
Biphasic Reaction Medium: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[1][7]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[7]
-
Optimize Acid Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different acids may identify an optimal balance between reaction rate and side product formation.[7]
Q4: How can I reduce the reaction time for my Friedländer synthesis?
A4: Traditional Friedländer synthesis can require long reaction times at high temperatures.[8] Modern approaches to accelerate the reaction include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields.[9]
-
Catalyst Selection: A variety of catalysts can improve the efficiency of the Friedländer reaction. Lewis acids (e.g., In(OTf)₃, ZnCl₂) and Brønsted acids (e.g., p-toluenesulfonic acid) are commonly used.[10][11] Iodine has also been shown to be an effective catalyst.[8]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can be efficient.[5]
Q5: Are there greener alternatives to classical quinoline synthesis methods that can also offer shorter reaction times?
A5: Yes, several more environmentally friendly methods have been developed that often feature reduced reaction times.
-
Microwave-Assisted Skraup Reaction: Performing the Skraup reaction in an aqueous medium under microwave irradiation is an efficient and greener alternative.[6]
-
Catalyst-Free Friedländer Synthesis in Water: The Friedländer synthesis can be conducted under catalyst-free conditions using water as the solvent.[6]
-
Solvent- and Catalyst-Free Synthesis: Some protocols for quinoline synthesis have been developed that operate under solvent- and catalyst-free conditions, representing a very green approach.[12]
Troubleshooting Guides
Issue: Low Yield in Quinoline Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time, temperature, or catalyst activity. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If the reaction has stalled, consider incrementally increasing the temperature, extending the reaction time, or adding more catalyst.[6] |
| Side Product Formation (e.g., Tar) | Harsh reaction conditions (high temperature, strong acids). | Employ milder reaction conditions. Consider using microwave heating, ionic liquids, or a biphasic solvent system to minimize side reactions.[1][7] |
| Polymerization of Reactants | High concentration of reactive intermediates (e.g., α,β-unsaturated carbonyls). | Add the reactive starting material slowly to the reaction mixture to maintain a low concentration.[7] |
| Purification Losses | Inefficient separation of the product from byproducts and unreacted starting materials. | For classical syntheses producing significant tar, steam distillation is an effective method for isolating the volatile quinoline product.[3][6] For more complex mixtures, column chromatography is recommended.[1] |
Data Presentation: Comparison of Reaction Times for Quinoline Synthesis
The following table summarizes reaction times for various quinoline synthesis methods under different conditions.
| Synthesis Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Skraup | H₂SO₄, Nitrobenzene, FeSO₄ | - | 5 h | 84-91 | [6] |
| Skraup (Microwave) | H₂SO₄ in Water | Water | 3-10 min | - | [6] |
| Doebner-von Miller | HCl, Nitrobenzene | - | 3-4 h | - | [10] |
| Friedländer | p-Toluenesulfonic acid | Solvent-free (Microwave) | 3-5 min | 88-96 | [6] |
| Friedländer | Iodine | Solvent-free | 2-4 h | 85-95 | [6] |
| Friedländer | Neodymium(III) nitrate hexahydrate | Solvent-free | 0.5-1 h | 88-96 | [6] |
| Friedländer | Y(OTf)₃ | Acetonitrile | A few hours | - | [1] |
| Combes | H₂SO₄ | - | Several hours | - | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline
This protocol is a greener modification of the traditional Skraup reaction.[6]
Materials:
-
4-Hydroxyaniline
-
Glycerol
-
Sulfuric acid
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, carefully mix 4-hydroxyaniline, glycerol, and a catalytic amount of sulfuric acid in water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 200°C and maintain this temperature for the optimized reaction time (typically 3-10 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-hydroxyquinoline.
Protocol 2: Iodine-Catalyzed Friedländer Synthesis
This protocol describes a solvent-free approach to the Friedländer synthesis.[8]
Materials:
-
2-Aminoaryl ketone
-
Active methylene compound (e.g., β-ketoester)
-
Molecular iodine (I₂)
Procedure:
-
In a round-bottom flask, mix the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A decision tree for troubleshooting common issues in quinoline synthesis.
Caption: Factors influencing the optimization of quinoline synthesis reaction times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Purification of 1-(4-Bromo-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(4-Bromo-2-nitrophenyl)ethanone.
Troubleshooting Guides
This section addresses common issues that may arise during the removal of unreacted this compound and other impurities from a reaction mixture.
Issue 1: Presence of Unreacted Starting Material (4-Bromoacetophenone)
-
Question: My reaction work-up still shows the presence of the starting material, 4-bromoacetophenone, by TLC analysis. How can I remove it?
-
Answer: Unreacted 4-bromoacetophenone is a common impurity. Due to the polarity difference between the starting material and the nitrated product, several purification techniques can be employed.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a gradient elution of ethyl acetate in hexanes is recommended. The less polar 4-bromoacetophenone will elute first, followed by the more polar this compound.
-
Recrystallization: If the concentration of the starting material is not excessively high, recrystallization can be effective. This compound is expected to be less soluble in common organic solvents than 4-bromoacetophenone. A solvent system of ethanol or a mixture of dichloromethane and hexanes can be explored.[1]
-
Issue 2: Isomeric Impurities
-
Question: My product is contaminated with an isomeric byproduct, likely 1-(4-Bromo-3-nitrophenyl)ethanone. How can I separate these isomers?
-
Answer: The separation of regioisomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique relies on small differences in solubility between isomers. A careful selection of the recrystallization solvent is crucial. Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene) and solvent mixtures. Slow cooling is essential to allow for the selective crystallization of the desired isomer. The nitration of bromobenzene often yields ortho and para isomers, which can be separated by recrystallization from ethanol.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the most effective method for separating isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Issue 3: Acidic Impurities from Nitration
-
Question: After nitration, my crude product is acidic. How do I remove residual acids?
-
Answer: Acidic impurities, such as nitric and sulfuric acid, must be removed to prevent product degradation and interference with subsequent reactions.
-
Aqueous Work-up: During the reaction work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize and remove residual acids.[3] This should be followed by a wash with brine (saturated NaCl solution) to remove any remaining water.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What is a good solvent system for Thin Layer Chromatography (TLC) analysis?
A2: A mixture of ethyl acetate and hexanes is a good starting point for the TLC analysis of this compound. A typical starting ratio would be 20-30% ethyl acetate in hexanes. The product, being more polar than the bromoacetophenone starting material, will have a lower Rf value.
Q3: How can I visualize this compound on a TLC plate?
A3: Due to its aromatic nature, this compound can be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent TLC plate.
Data Presentation
Table 1: Estimated Solubility of this compound and Potential Impurities
| Compound | Water | Hexanes | Toluene | Dichloromethane | Ethyl Acetate | Ethanol | Acetone |
| This compound | Insoluble | Sparingly Soluble | Moderately Soluble | Soluble | Soluble | Soluble | Soluble |
| 4-Bromoacetophenone (Starting Material) | Insoluble | Soluble | Very Soluble | Very Soluble | Very Soluble | Very Soluble | Very Soluble |
| 1-(4-Bromo-3-nitrophenyl)ethanone (Isomer) | Insoluble | Sparingly Soluble | Moderately Soluble | Soluble | Soluble | Soluble | Soluble |
Note: This data is an estimation based on the properties of structurally similar molecules and should be used as a guideline for experimental design.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture such as dichloromethane/hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of hexanes.
-
Loading: Carefully load the prepared slurry of the crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20-30%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
References
Preventing tar formation in Friedländer synthesis
Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting tar formation, a common challenge in this synthetic methodology. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and improve your yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Friedländer synthesis?
A1: Tar formation in the Friedländer synthesis is primarily due to uncontrolled side reactions, with the most common being the self-condensation of the ketone or aldehyde starting materials (an aldol condensation).[1] This is particularly prevalent under harsh reaction conditions, such as high temperatures and the use of strong acid or base catalysts, which can promote polymerization of the reactants and intermediates.[2]
Q2: How can I minimize tar formation during my reaction?
A2: Minimizing tar formation can be achieved through several strategies:
-
Catalyst Selection: Opt for milder and more efficient modern catalysts over traditional strong acids and bases.[2] Ionic liquids and nanoparticles have shown great promise in reducing side reactions.
-
Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also accelerate the side reactions that lead to tar.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reactant Purity: Ensure the purity of your starting materials. Impurities can sometimes catalyze side reactions.
-
Use of an Imine Analog: To avoid the alkaline conditions that promote aldol condensation, the imine analog of the o-aminoaryl ketone can be used instead.[3]
Q3: What are the advantages of using ionic liquids or nanoparticle catalysts?
A3: Ionic liquids can act as both the solvent and the catalyst, providing a controlled reaction environment that can minimize side reactions.[4] Nanoparticle catalysts, due to their high surface area and reactivity, can offer high efficiency and selectivity under milder conditions, leading to higher yields and reduced tar formation.[5]
Q4: My crude product is a dark, tarry mess. How can I purify my desired quinoline?
A4: Purifying quinolines from a tarry mixture can be challenging, but several techniques can be employed:
-
Column Chromatography: This is a common method for purification. To avoid streaking or decomposition of the basic quinoline product on the acidic silica gel, it is often recommended to add a small amount of a basic modifier, like triethylamine (0.5-2%), to the eluent.[1]
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a pure product. This often involves dissolving the crude material in a minimal amount of a hot solvent in which the product has high solubility and the impurities have low solubility, and then allowing it to cool slowly.
-
Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate them from neutral and acidic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The quinoline will move into the aqueous layer as its protonated salt. The aqueous layer can then be separated, basified, and the pure quinoline extracted back into an organic solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture turns into a dark, intractable tar | - Reaction temperature is too high.- Catalyst is too harsh (e.g., strong acid/base).- Prolonged reaction time. | - Lower the reaction temperature.- Switch to a milder catalyst such as an ionic liquid or a nanoparticle catalyst.- Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Low yield of desired product with significant tar formation | - Self-condensation of the ketone starting material. | - Use a less enolizable ketone if possible.- Consider using the imine analog of the 2-aminoaryl ketone.[3] |
| Streaking of the product on TLC plate during reaction monitoring and purification | - Interaction of the basic quinoline with the acidic silica gel. | - Add a small amount of triethylamine or pyridine (0.5-2%) to the TLC eluent and the column chromatography solvent system. |
| Difficulty in isolating the product from the tarry residue | - High viscosity and complex composition of the tar. | - Attempt a preliminary purification by dissolving the crude mixture in a suitable organic solvent and filtering to remove any insoluble material.- Perform an acid-base extraction to isolate the basic quinoline derivative.- If the product is solid, attempt recrystallization from various solvents. |
Data Presentation
Table 1: Effect of Different Catalysts on the Friedländer Synthesis Yield
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Et₃NH][HSO₄] | 2-aminobenzophenone, Ethyl acetoacetate | Solvent-free | 100 | 15 min | 94 | [4] |
| Fe₃O₄@SiO₂-SO₃H | 2-aminoaryl ketones, α-methylene ketones | Solvent-free | 110 | 45 min | 91 | [5] |
| P₂O₅/SiO₂ | 2-amino-5-chlorobenzophenone, Dimedone | Solvent-free | 80 | - | High | [6] |
Note: The yields reported are for the desired quinoline product and indirectly reflect a reduction in tar formation.
Experimental Protocols
Protocol 1: Friedländer Synthesis Using an Ionic Liquid Catalyst
This protocol is adapted from the work of Kermani et al. and utilizes triethylammonium hydrogen sulfate as a recyclable, non-volatile, and non-corrosive Brønsted acid catalyst.[4]
Materials:
-
2-aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) (20 mol%)
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone and ethyl acetoacetate.
-
Add triethylammonium hydrogen sulfate to the mixture.
-
Heat the reaction mixture at 100°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir. The ionic liquid will dissolve in the aqueous phase.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedländer Synthesis Using a Nanoparticle Catalyst
This protocol describes a solvent-free method using a magnetically separable nanoparticle catalyst, nano Fe₃O₄@SiO₂-SO₃H.[5]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene ketone (1.2 mmol)
-
nano Fe₃O₄@SiO₂-SO₃H catalyst (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone and the α-methylene ketone.
-
Add the nano Fe₃O₄@SiO₂-SO₃H catalyst to the mixture.
-
Heat the reaction mixture at 110°C under solvent-free conditions with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethanol) and use an external magnet to separate the catalyst.
-
Decant the solution containing the product.
-
Wash the catalyst with the organic solvent and combine the organic layers.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for preventing tar formation in the Friedländer synthesis using modern catalysts.
Caption: A logical troubleshooting guide for addressing tar formation in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Fe3O4@SiO2-SO3H as a recyclable heterogeneous nanomagnetic catalyst for the one-pot synthesis of substituted quinolines via Friedländer heteroannulation under solvent-free conditions [icc.journals.pnu.ac.ir]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in 1-(4-Bromo-2-nitrophenyl)ethanone Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 1-(4-Bromo-2-nitrophenyl)ethanone. The following FAQs, troubleshooting guides, and protocols are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound has stalled. What are the likely causes?
A1: A stalled or incomplete hydrogenation reaction is a common indicator of catalyst deactivation. The primary causes fall into three categories: chemical, mechanical, and thermal deactivation.[1][2] Chemical deactivation, or catalyst poisoning, is the most frequent culprit. This occurs when impurities in the reactants, solvents, or gas streams bind to the active sites of the catalyst, rendering them ineffective.[1][3] Common poisons include sulfur, nitrogen compounds, halides, and heavy metals.[4][5]
Q2: What are the most common catalyst poisons I should be aware of in this specific reaction?
A2: For reactions involving this compound, particularly palladium-catalyzed hydrogenations for nitro group reduction, several substances are known poisons:
-
Sulfur Compounds: Often originating from raw materials or contaminated solvents, sulfur species like thiols and thiophenes strongly and often irreversibly bind to palladium surfaces.[5][6]
-
Nitrogen Compounds: While the nitro group is the target of reduction, other nitrogen-containing impurities (e.g., nitriles, heterocycles) or even the product amine can sometimes inhibit the catalyst by strongly coordinating to the metal center.[4][7]
-
Halides: The bromo-substituent on the starting material can be a source of halide ions, which are potential catalyst poisons.[4]
-
Carbon Monoxide (CO): If using hydrogen gas from a source contaminated with CO, it can act as a potent poison.[5]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic in reagents can deactivate the catalyst.[3][8]
Q3: How can I determine the specific poison affecting my catalyst?
A3: Identifying the specific poison requires analytical characterization of the spent catalyst and raw materials. Several techniques can provide valuable insights.[8] For instance, X-ray Photoelectron Spectroscopy (XPS) can identify surface contaminants, while Inductively Coupled Plasma (ICP-OES or ICP-MS) can detect trace levels of metallic poisons like lead or arsenic.[8] Specialized combustion analysis can determine the presence of sulfur or carbon.[8]
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Regeneration is sometimes possible, depending on the nature of the poison and the catalyst.[1]
-
Reversible Poisoning: For deactivation caused by weakly adsorbed species or coke deposition, treatments like high-temperature washes or calcination can be effective.[9][10]
-
Irreversible Poisoning: Strong chemisorption, as seen with sulfur or heavy metals, is often irreversible. However, some specific chemical treatments have been developed. For example, palladium catalysts poisoned by sulfur have been regenerated using oxidizing agents like hydrogen peroxide or through high-temperature oxidation.[11] Another method involves treating the spent catalyst with alkali metal bicarbonates or hydroxides to reactivate it after poisoning by nitrogen impurities.[7]
Q5: How can I prevent catalyst poisoning from happening in the first place?
A5: Proactive prevention is the most effective strategy.[12] Key measures include:
-
High-Purity Reagents: Always use high-purity, analytical grade solvents and reagents to minimize contaminants.[13]
-
Feed Purification: Implement "guard beds" with materials like activated carbon or zeolites to adsorb potential poisons before they reach the main catalyst bed.[14]
-
Inert Atmosphere: Ensure reactions are conducted under a truly inert atmosphere (e.g., high-purity argon or nitrogen) to prevent oxidation or introduction of contaminants.
-
Catalyst Modification: In some cases, using bimetallic or modified catalysts can increase tolerance to specific poisons like sulfur.[14][15]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials for common poisons (sulfur, nitrogen, etc.) using techniques like GC-MS or ICP-MS.[16] | Use higher purity reagents. Implement a guard bed to purify the feedstock before it contacts the catalyst.[14] |
| Insufficient Catalyst Loading | Review the experimental protocol and confirm the catalyst-to-substrate ratio. | Increase the catalyst loading incrementally in a series of small-scale optimization reactions. |
| Poor Mass Transfer | Observe the stirring efficiency. Ensure the catalyst is well-suspended in the reaction mixture. | Increase the stirring rate. Consider changing the solvent to one with better solubility for the hydrogen gas. |
| Thermal Deactivation (Sintering) | High reaction temperatures can cause catalyst particles to agglomerate, reducing surface area.[1] | Operate at lower temperatures. Use a catalyst formulation designed to resist sintering.[1] |
Issue 2: Low Product Yield and Formation of Byproducts
| Possible Cause | Diagnostic Check | Recommended Solution |
| Debromination (Dehalogenation) | Analyze the crude product mixture by LC-MS or GC-MS for the presence of 1-(2-nitrophenyl)ethanone. | Add a weak base to neutralize any generated HBr. Screen different catalysts; for example, platinum may show different selectivity than palladium. |
| Over-reduction | Check for byproducts where the ketone group has also been reduced to an alcohol. | Use a more selective catalyst (e.g., Lindlar's catalyst is intentionally poisoned to prevent over-reduction in other systems).[4] Reduce reaction temperature and/or hydrogen pressure. |
| Coke Formation | The catalyst may appear black and sludgy. Analysis of the spent catalyst can confirm carbon deposition.[10] | Lower the reaction temperature. Ensure efficient mixing to avoid localized "hot spots" on the catalyst surface. |
Quantitative Data Summary
Table 1: Common Catalyst Poisons and Their Characteristics
| Poison Class | Examples | Common Sources | Effect on Palladium Catalysts | Reversibility |
| Sulfur Compounds | H₂S, Thiophenes, Mercaptans | Raw materials, rubber stoppers, contaminated solvents | Strong chemisorption, blocks active sites, alters electronic properties[5] | Generally irreversible; requires harsh oxidative regeneration[6][11] |
| Nitrogen Compounds | Pyridine, Nitriles, Quinolines | Impurities in starting materials, certain solvents | Strong coordination to metal sites, inhibiting reactant adsorption[4][7] | Often reversible with washing or mild thermal treatment |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Leaching from equipment, impure reagents | Forms alloys with palladium, permanently deactivating active sites[3][8] | Irreversible |
| Halides | Cl⁻, Br⁻, I⁻ | From substrate (dehalogenation), acidic media | Adsorbs on active sites, can cause leaching of the metal | Reversible to partially reversible |
| Carbon Monoxide (CO) | Impure H₂ gas source | Syngas production, incomplete combustion | Strong competitive adsorption on active sites | Reversible by purging with inert gas or clean H₂ |
Table 2: Analytical Techniques for Poison Identification
| Technique | Information Provided | Typical Detection Limits |
| ICP-OES / ICP-MS | Elemental analysis for heavy metal poisons (Pb, As, Hg)[8] | ppb to ppt level in solution[8] |
| XPS | Surface elemental composition and chemical state of the poison on the catalyst[8] | Surface sensitive (~0.1 atomic %) |
| Combustion Analysis | Bulk sulfur and carbon content in the catalyst[8] | ppm levels |
| GC-MS | Identification of volatile organic poisons in solvents or starting materials[16] | ppb to ppm levels[16] |
| Ion Chromatography | Quantification of water-soluble anions like halides and sulfates[8] | ppm levels |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Hydrogenation of this compound
-
Reactor Setup: To a clean, dry hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., high-purity ethyl acetate or methanol) under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol %).
-
Purging: Seal the vessel and purge the system multiple times with low-pressure nitrogen followed by low-pressure hydrogen to ensure an inert atmosphere.
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 1-4 bar) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with fresh solvent.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude product, 1-(2-amino-4-bromophenyl)ethanone.
Protocol 2: Catalyst Regeneration via Oxidative Treatment
This protocol is adapted from methods described for sulfur-poisoned Pd/C catalysts and should be optimized for specific cases.[11]
-
Catalyst Recovery: After the reaction, filter the poisoned Pd/C catalyst and wash it thoroughly with deionized water to form a slurry.
-
Oxidative Treatment: Transfer the slurry to a suitable reaction vessel. While stirring, slowly add a 30% hydrogen peroxide solution dropwise at a controlled temperature (e.g., 25-50°C).
-
Reaction: Continue stirring for several hours after the addition is complete. Monitor for gas evolution (oxygen).
-
Washing: After the reaction, filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the regenerated catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Activation: The regenerated catalyst may need to be reactivated (e.g., via reduction under a hydrogen stream) before reuse.
Diagrams
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. Catalyst Poisoning Testing [intertek.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 12. Catalyst Poisoning Mitigation → Area → Sustainability [energy.sustainability-directory.com]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 15. researchgate.net [researchgate.net]
- 16. Gulf Bio Analytical [gulfbioanalytical.com]
Regioselectivity issues in Friedländer synthesis with unsymmetrical ketones
Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve regioselectivity issues encountered when using unsymmetrical ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in the Friedländer synthesis?
A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that has an α-methylene group.[1] When an unsymmetrical ketone (e.g., 2-butanone or ethyl acetoacetate) is used, it possesses two different enolizable α-methylene groups. The reaction can proceed via condensation at either of these sites, leading to the formation of a mixture of two different regioisomeric quinoline products. This complicates purification and reduces the yield of the desired isomer.[1]
Q2: Which key factors influence the regiochemical outcome of the reaction?
A2: The regioselectivity of the Friedländer synthesis is governed by a combination of factors:
-
Steric Hindrance: Bulky substituents on the unsymmetrical ketone or the 2-aminoaryl carbonyl compound can favor the formation of the less sterically hindered product.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both reactants can influence the acidity of the α-protons and the reactivity of the carbonyl groups, thereby directing the cyclization to a specific position.
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly impact the reaction pathway and the resulting ratio of regioisomers.[1]
Q3: How do acid and base catalysis differently affect regioselectivity?
A3: Acid and base catalysts promote different reaction mechanisms, which in turn influences which regioisomer is favored.
-
Base Catalysis: Under basic conditions, the reaction typically proceeds through the formation of the more thermodynamically stable enolate of the unsymmetrical ketone. This often leads to the formation of the more substituted quinoline product.
-
Acid Catalysis: In an acidic medium, the reaction can proceed via either an enol intermediate or a Schiff base. The relative stability of these intermediates and the transition states leading to them will determine the major product. Often, acid catalysis can favor the kinetic product.[2]
Q4: Are there specific catalysts known to provide high regioselectivity?
A4: Yes, certain catalysts have been shown to provide excellent control over regioselectivity. For instance, cyclic secondary amines, particularly pyrrolidine derivatives, have been demonstrated to favor the formation of 2-substituted quinolines. The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been reported to yield 1,8-naphthyridines with as high as 96:4 regioselectivity.[3]
Troubleshooting Guides
Issue: Poor regioselectivity with a mixture of products.
| Possible Cause | Solution |
| Inappropriate Catalyst | The choice of acid or base catalyst can significantly influence the isomer ratio. If you are obtaining a mixture, consider switching your catalyst. For example, if a strong base like potassium tert-butoxide gives a mixture, a milder amine catalyst like pyrrolidine or TABO might favor one isomer.[1][3] |
| Sub-optimal Temperature | The reaction temperature can affect the kinetic versus thermodynamic product distribution. It is recommended to run the reaction at a lower temperature to potentially favor the kinetic product or at a higher temperature to favor the thermodynamic product. A systematic temperature screen is advisable. |
| Incorrect Order of Reagent Addition | For certain catalyst systems, the slow addition of the methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity.[3] |
Issue: The undesired regioisomer is the major product.
| Possible Cause | Solution |
| Inherent Substrate Bias | The electronic and steric properties of your specific substrates may inherently favor the formation of the undesired isomer under standard conditions. |
| Modification of the Ketone: | Introducing a temporary directing group, such as a phosphoryl group, on the α-carbon of the desired reaction site can force the reaction to proceed with high regioselectivity.[1] |
| Solvent Effects: | The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) to see if the isomer ratio can be altered.[1] |
Quantitative Data on Regioselectivity
The following tables summarize the reported regioselectivity for the Friedländer synthesis with various unsymmetrical ketones under different reaction conditions.
Table 1: Regioselectivity with Amine Catalysts
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst | Solvent | Temperature (°C) | Regioisomeric Ratio (Major:Minor) | Yield (%) |
| 2-Aminonicotinaldehyde | 2-Butanone | Pyrrolidine | NMP | 100 | >90:10 | 75 |
| 2-Aminonicotinaldehyde | 2-Pentanone | TABO | NMP | 120 | 96:4 | 84 |
| 2-Aminobenzaldehyde | 2-Butanone | Pyrrolidine | NMP | 100 | 84:16 | 68 |
Data synthesized from literature reports.[3]
Table 2: Influence of Catalyst Type on Regioselectivity (Illustrative)
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst | Solvent | Temperature (°C) | Major Product |
| 2-Aminobenzaldehyde | 2-Butanone | KOH | Ethanol | 80 | 2,4-Dimethylquinoline |
| 2-Aminobenzaldehyde | 2-Butanone | p-TsOH | Toluene | 110 | 2-Ethyl-3-methylquinoline |
| 2-Aminobenzaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | 80 | Ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate |
This table provides an illustrative guide to the expected major products based on general principles of reactivity.
Experimental Protocols
Protocol 1: Highly Regioselective Friedländer Synthesis using a Pyrrolidine Catalyst
This protocol is adapted from methodologies that employ amine catalysts to achieve high regioselectivity.[3]
Materials:
-
2-Aminoaryl aldehyde/ketone (1.0 mmol)
-
Unsymmetrical methyl ketone (1.2 mmol)
-
Pyrrolidine (0.2 mmol, 20 mol%)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of the 2-aminoaryl aldehyde/ketone in NMP, add the pyrrolidine catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.
Visualizations
Reaction Mechanism Pathways
Caption: Competing mechanisms in the Friedländer synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting poor regioselectivity.
Logical Relationships in Regioselectivity Control
Caption: Influence of conditions on reaction outcome.
References
Technical Support Center: Work-up Procedures for 1-(4-Bromo-2-nitrophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromo-2-nitrophenyl)ethanone. Our resources address common challenges and specific issues that may be encountered during the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: this compound is commonly synthesized via a Friedel-Crafts acylation of 1-bromo-3-nitrobenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. Due to the electron-withdrawing nature of the nitro and bromo groups, the aromatic ring is deactivated, which can make the reaction challenging.
Q2: What are the common impurities I might encounter in the crude product?
A2: Common impurities include unreacted starting materials (1-bromo-3-nitrobenzene), regioisomers (e.g., 2-bromo-4-nitroacetophenone), and potentially di-acylated byproducts, although the latter is less common with deactivated rings. Residual Lewis acid and byproducts from its quenching can also be present.
Q3: My reaction mixture is a dark, viscous oil after the reaction. How should I proceed with the work-up?
A3: It is common for Friedel-Crafts reaction mixtures to be dark and oily. The standard procedure is to carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[1] This will decompose the aluminum chloride complex.
Q4: I am observing a persistent emulsion during the aqueous work-up. What can I do to break it?
A4: Emulsions can be an issue, especially if residual starting materials or byproducts are acting as surfactants. To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine) or small amounts of a different organic solvent to change the polarity of the organic phase. In some cases, gentle warming or cooling of the separatory funnel can also be effective.
Q5: What are the recommended solvents for recrystallizing this compound?
A5: While specific data for this compound is not abundant, for structurally similar aromatic ketones, common recrystallization solvents include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[2] The choice of solvent will depend on the impurity profile of your crude product and should be determined experimentally on a small scale.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Step |
| TLC analysis shows only starting material. | Deactivated Ring: The combination of a bromo and a nitro group strongly deactivates the aromatic ring, making it less reactive towards electrophilic substitution. | Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst system. |
| Moisture Contamination: Lewis acids like AlCl₃ are highly sensitive to moisture, which deactivates them. | Ensure all glassware is thoroughly dried before use and that all reagents and solvents are anhydrous. | |
| Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[3] | Use at least one equivalent of the Lewis acid catalyst relative to the limiting reagent. | |
| A complex mixture of products is observed on TLC. | Side Reactions: At elevated temperatures, other reactions may compete with the desired acylation. | Try running the reaction at a lower temperature for a longer period to improve selectivity. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Step |
| The crude product is an inseparable oil. | High Impurity Content: Significant amounts of unreacted starting materials or oily byproducts can prevent crystallization. | Attempt purification by column chromatography first to remove the bulk of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. |
| Melting Point Depression: The presence of isomers can significantly lower the melting point of the mixture, resulting in an oil. | Consider a multi-step purification approach, such as a preliminary purification by chromatography followed by recrystallization of the enriched fractions. | |
| Multiple spots are observed on TLC after purification. | Co-eluting Impurities: Isomers of the product can have very similar polarities, making them difficult to separate by standard chromatographic methods. | Try using a different solvent system for chromatography or consider preparative HPLC for better resolution. |
| The recrystallized product is still impure. | Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the product and impurities at different temperatures. | Experiment with a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] |
Quantitative Data for Analogous Compounds
The following tables provide data for the purification of compounds structurally similar to this compound. This information can serve as a starting point for developing a purification strategy for your product.
Table 1: Recrystallization Solvents for Aromatic Ketones
| Compound | Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| 1-(4-bromophenyl)pyridin-2(1H)-one | Methanol | 85-95 | >98 | Often provides good crystal formation.[2] |
| 1-(4-bromophenyl)pyridin-2(1H)-one | Ethanol | 80-90 | >98 | A common and effective solvent.[2] |
| 1-(4-bromophenyl)pyridin-2(1H)-one | Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve yield.[2] |
| 1-Bromo-4-nitrobenzene | 95% Ethanol | - | - | The para-isomer is less soluble in ethanol than the ortho-isomer.[4] |
Experimental Protocols
Representative Work-up and Purification Protocol
This protocol is a general guideline based on standard procedures for Friedel-Crafts acylation and should be adapted and optimized for your specific reaction conditions.
1. Reaction Quenching:
-
In a well-ventilated fume hood, prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully, with vigorous stirring, pour the cooled reaction mixture into the ice/HCl slurry.[1] This process is exothermic and may produce fumes.
2. Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts.
3. Washing:
-
Wash the combined organic layers sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid). Be cautious of gas evolution.
-
Saturated aqueous sodium chloride (brine) to aid in the separation of the layers.
-
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification by Recrystallization:
-
Select a suitable solvent or solvent system based on small-scale solubility tests.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Validation & Comparative
Alternative precursors to 1-(4-Bromo-2-nitrophenyl)ethanone for quinoline synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline and its derivatives, the selection of appropriate starting materials is a critical factor influencing reaction efficiency, yield, and the structural diversity of the resulting compounds. While 1-(4-Bromo-2-nitrophenyl)ethanone serves as a viable precursor, a range of alternative starting materials can be employed through various classical and modern synthetic routes, offering distinct advantages in terms of availability, cost, and the potential for diverse functionalization. This guide provides an objective comparison of alternative precursors to this compound for quinoline synthesis, supported by experimental data and detailed protocols.
Comparison of Key Quinoline Synthesis Methodologies
The primary alternatives to quinoline synthesis starting from this compound often involve the construction of the quinoline ring from simpler, more readily available precursors. The most prominent methods include the Friedländer annulation, the Combes quinoline synthesis, and the Doebner-von Miller reaction. Each of these methods utilizes different starting materials, offering flexibility in accessing a wide array of substituted quinolines.
| Synthesis Method | Precursor 1 | Precursor 2 | Typical Catalyst/Conditions | Product Type | Reported Yield | Reference |
| Friedländer Synthesis (Microwave-Assisted) | 2-Aminobenzophenone | N-acetyl-4-piperidone | Acetic acid, 160°C, 5 min | Fused Polycyclic Quinoline | 95% | [1] |
| Friedländer Synthesis (Microwave-Assisted) | 5-Chloro-2-aminobenzophenone | N-acetyl-4-piperidone | Acetic acid, 160°C, 5 min | Chloro-substituted Fused Polycyclic Quinoline | 91% | [1] |
| Friedländer Synthesis (Conventional) | 2-Amino-5-chlorobenzaldehyde | Ethyl acetoacetate | Metal-free nanocatalysts (Carbon aerogels), Microwave irradiation | Polysubstituted Quinoline | 66% | [2] |
| Friedländer Synthesis (Catalyst-Free) | 2-Aminobenzaldehyde | Cyclohexanone | Water, 70°C, 3h | Tetrahydroacridine | 97% | [3] |
| Doebner-von Miller Reaction | Aniline | α,β-Unsaturated Aldehyde/Ketone | Strong acid (e.g., HCl, H₂SO₄) | 2- and/or 4-Substituted Quinolines | Varies (often moderate due to polymerization) | [4][5] |
| Doebner Reaction | Aniline | Aldehyde and Pyruvic Acid | Ethanol, reflux | 2-Substituted Quinoline-4-carboxylic acids | Good yields for electron-deficient anilines | [6][7] |
| Combes Quinoline Synthesis | Aniline | β-Diketone (e.g., Acetylacetone) | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Varies | [8][9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes provide a practical guide for implementation in a laboratory setting.
Friedländer Annulation (Microwave-Assisted)
This protocol is adapted from a rapid and efficient synthesis of quinoline derivatives.[1]
Materials:
-
2-Aminobenzophenone or 5-Chloro-2-aminobenzophenone (1 mmol)
-
Cyclic ketone (e.g., N-acetyl-4-piperidone) (1.2 mmol)
-
Glacial Acetic Acid
Procedure:
-
In a microwave vial, combine the 2-aminobenzophenone derivative (1 mmol) and the cyclic ketone (1.2 mmol).
-
Add glacial acetic acid to serve as both the solvent and the catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.
-
After cooling, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Doebner Reaction for Quinoline-4-carboxylic Acids
This protocol describes a general procedure for the synthesis of 2-substituted quinoline-4-carboxylic acids.[10]
Materials:
-
Aniline (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Pyruvic acid (0.01 mol)
-
Ethanol (20 ml)
Procedure:
-
Combine aniline, benzaldehyde, and pyruvic acid in ethanol.
-
Reflux the mixture for 3 hours.
-
The product that precipitates upon cooling is filtered and can be recrystallized from ethanol.
Combes Quinoline Synthesis
This is a general procedure for the acid-catalyzed condensation of an aniline with a β-diketone.[8][9]
Materials:
-
Aniline
-
Acetylacetone (1,3-diketone)
-
Concentrated Sulfuric Acid (or other acid catalyst like PPA)
Procedure:
-
The aniline and β-diketone are mixed, often in the presence of an acid catalyst.
-
The initial condensation forms an enamine intermediate.
-
The mixture is then heated, typically in the presence of a strong acid like concentrated sulfuric acid, to effect cyclization and dehydration to the quinoline product.
-
Work-up involves neutralization and purification of the resulting substituted quinoline.
Logical Workflow for Precursor Selection
The choice of a synthetic route and the corresponding precursors for quinoline synthesis is often dictated by the desired substitution pattern on the final quinoline ring. The following diagram illustrates a logical workflow for this decision-making process.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of quinoline derivatives, applicable to the discussed methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to Quinoline Synthesis: Friedländer vs. Skraup
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the quinoline scaffold remains a cornerstone of medicinal chemistry and materials science. Among the classical methods for constructing this bicyclic heterocycle, the Friedländer and Skraup syntheses are fundamental, each offering distinct advantages and disadvantages. This guide provides an objective comparison of these two seminal reactions, supported by experimental data, detailed protocols, and visualizations to inform the strategic selection of a synthetic route.
At a Glance: Key Differences
| Feature | Friedländer Synthesis | Skraup Synthesis |
| Reactants | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1][2] | Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[3][4] |
| Catalyst | Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[5] | Strong acid (concentrated H₂SO₄).[4] |
| Reaction Conditions | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[2] | Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic, and potentially violent.[4] |
| Substrate Scope | Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[2] | Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[4] |
| Yield | Generally good to excellent.[6] | Often low to moderate and can be variable.[4] |
| Key Intermediates | Aldol or Schiff base adducts.[1] | Acrolein (from dehydration of glycerol).[3] |
Delving Deeper: A Quantitative Comparison
The choice between the Friedländer and Skraup synthesis often hinges on the desired substitution pattern and the required reaction conditions. The following tables provide a summary of quantitative data from various studies, illustrating the typical yields achieved with different substrates.
Friedländer Synthesis: Versatility and High Yields
The Friedländer synthesis is renowned for its adaptability to a wide range of substrates, generally providing good to excellent yields of polysubstituted quinolines.[6][7]
| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst/Conditions | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | NaOH, EtOH, reflux | 2-Methylquinoline | ~70% |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄, EtOH/H₂O, 60°C | Ethyl 2-phenylquinoline-3-carboxylate | High |
| 2-Aminoacetophenone | Cyclohexanone | KOH, EtOH, reflux | 1,2,3,4-Tetrahydroacridine | ~85% |
| 2-Aminobenzaldehyde | Malononitrile | Water, 70°C, catalyst-free | 2-Aminoquinoline-3-carbonitrile | 97% |
| 2-Aminobenzophenone | Acetylacetone | Copper-based MOF, Toluene, 100°C | 3-Acetyl-2-methyl-4-phenylquinoline | High |
Skraup Synthesis: For Simpler Quinolines Under Harsh Conditions
The Skraup synthesis is a powerful tool for producing quinolines from simple starting materials but is often hampered by its aggressive reaction conditions and lower yields.[4] The reaction's exothermic nature necessitates careful control, often through the use of moderators like ferrous sulfate.[8]
| Aniline Derivative | Oxidizing Agent | Moderator | Product | Yield (%) |
| Aniline | Nitrobenzene | FeSO₄ | Quinoline | 84-91% |
| p-Toluidine | Nitrobenzene | FeSO₄ | 6-Methylquinoline | ~70% |
| p-Anisidine | Arsenic Pentoxide | - | 6-Methoxyquinoline | ~60% |
| m-Nitroaniline | Nitrobenzene | FeSO₄ | Mixture of 5- and 7-nitroquinoline | Variable |
| 6-Nitrocoumarin | (Self-oxidizing) | H₂SO₄ | 3H-pyrano[3,2-f]quinoline-3-one | 14%[9] |
Reaction Mechanisms and Workflows
The divergent pathways of the Friedländer and Skraup syntheses are central to their differing outcomes and applications.
Friedländer Synthesis: A Controlled Condensation
The Friedländer synthesis proceeds through a more controlled condensation mechanism, which can be initiated by either an aldol addition or the formation of a Schiff base, depending on the reaction conditions.[1] This allows for greater predictability and control over the final product.
Caption: Friedländer Synthesis Mechanism.
A generalized experimental workflow for the Friedländer synthesis highlights its straightforward nature.
Caption: Friedländer Synthesis Workflow.
Skraup Synthesis: A Vigorous Dehydration and Cyclization
The Skraup synthesis is characterized by its harsh, acidic conditions that first dehydrate glycerol to the highly reactive acrolein.[3] This is followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline product.
Caption: Skraup Synthesis Mechanism.
The experimental workflow for the Skraup synthesis reflects the need for careful control over its exothermic nature.
Caption: Skraup Synthesis Workflow.
Experimental Protocols
Protocol 1: Friedländer Synthesis of 2-Methylquinoline
Materials:
-
2-Aminobenzaldehyde (1.21 g, 10 mmol)
-
Acetone (5.8 g, 100 mmol)
-
Ethanol (20 mL)
-
10% Aqueous Sodium Hydroxide Solution
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add acetone to the solution.
-
Slowly add the aqueous sodium hydroxide solution with stirring.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-methylquinoline.
Protocol 2: Skraup Synthesis of Quinoline
Materials:
-
Aniline (24.8 g, 0.266 mol)
-
Glycerol (73.7 g, 0.80 mol)
-
Nitrobenzene (14.7 g, 0.119 mol)
-
Concentrated Sulfuric Acid (49 g, 0.49 mol)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (2 g)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
With vigorous stirring, slowly and carefully add concentrated sulfuric acid. The mixture will become hot.
-
Add the nitrobenzene to the reaction mixture.
-
Heat the mixture gently in an oil bath to initiate the reaction. Once the reaction begins (indicated by vigorous boiling), remove the external heating. The exothermic nature of the reaction should maintain the reflux.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for an additional 3-4 hours.
-
Allow the mixture to cool to room temperature and then dilute with water.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
Conclusion
Both the Friedländer and Skraup syntheses are invaluable tools for the construction of the quinoline ring system. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often limited by its harsh conditions and modest yields. In contrast, the Friedländer synthesis offers a much broader substrate scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[2] The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic and efficient choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1-(4-Bromo-2-nitrophenyl)ethanone and Other 2-Aminoacetophenones in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among the myriad of starting materials, 2-aminoacetophenones stand out as versatile precursors for a wide array of biologically active molecules, including quinolines and benzodiazepines. This guide provides an objective comparison of 1-(4-bromo-2-nitrophenyl)ethanone, a key intermediate which upon reduction yields 1-(4-bromo-2-aminophenyl)ethanone, with other substituted 2-aminoacetophenones in the synthesis of these important heterocyclic scaffolds. The following sections present a data-driven analysis of their performance, supported by experimental protocols and mechanistic insights.
Performance in the Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and widely used method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] The reaction is typically catalyzed by acids or bases.[1] The nature and position of substituents on the 2-aminoacetophenone ring can significantly influence the reaction yield and regioselectivity.
While a direct head-to-head comparative study under identical conditions is not extensively documented in a single source, analysis of various reports allows for a performance assessment. The following table summarizes yields obtained for the synthesis of quinoline derivatives from various substituted 2-aminoacetophenones.
Table 1: Comparative Yields of Quinolines from Substituted 2-Aminoacetophenones via Friedländer-type Reactions
| 2-Aminoacetophenone Derivative | Reactant(s) | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1-(2-Aminophenyl)ethanone | 4-Cholesten-3-one | p-TsOH·H₂O, Toluene, 110 °C | Angular fused quinoline steroid | 80 | [3][4] |
| 1-(2-Aminophenyl)ethanone | 4-Cholesten-3-one | NaAuCl₄·2H₂O, Toluene, 110 °C | Mixture of angular and linear quinolines | 15 | [3][4] |
| 1-(2-Amino-5-chlorophenyl)ethanone | Ethyl acetoacetate | PEG-SO₃H, H₂O, 60 °C | Substituted quinoline | Good to Excellent | [5] |
| 1-(2-Aminophenyl)ethanone | 1,3-Dicarbonyl compound | Lactic acid | Substituted quinoline | Not specified | [6] |
| Substituted 2-aminobenzophenones | Dialkyl acetylenedicarboxylate | β-Cyclodextrin, H₂O, heat | Polysubstituted quinoline | Excellent | [5] |
| 2-Aminoaryl ketones | α-Methylene carbonyl compounds | Nafion, Microwave | Substituted quinoline | Not specified | [7] |
From the available data, it is evident that the reaction conditions, particularly the choice of catalyst, play a pivotal role in determining the yield and selectivity of the Friedländer synthesis.[3][5] While specific yield data for 1-(4-bromo-2-aminophenyl)ethanone in a comparative Friedländer synthesis is sparse in the reviewed literature, the successful synthesis of various substituted quinolines from other halo-substituted and electronically diverse 2-aminoacetophenones suggests its utility as a valuable precursor.
Performance in the Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a critical class of therapeutic agents, and their synthesis often involves the cyclization of 2-aminobenzophenone derivatives. While 1-(4-bromo-2-aminophenyl)ethanone is not a direct precursor for the most common benzodiazepines which are derived from 2-aminobenzophenones, the principles of reactivity can be extrapolated. The electronic nature of substituents on the 2-aminoaryl ketone can influence the cyclization step.
A multicomponent Ugi reaction followed by intramolecular cyclization provides a modern and efficient route to diverse 1,4-benzodiazepine scaffolds. The following table presents yields for the synthesis of 1,4-benzodiazepines from various substituted aminophenylketones using this methodology.
Table 2: Comparative Yields of 1,4-Benzodiazepines from Substituted Aminophenylketones
| Aminophenylketone | R¹ | R² | Yield (%) | Reference |
| 2-Aminobenzophenone | tBu | Me | 47 | [8] |
| 2-Aminobenzophenone | Cyclohexyl | Me | 36 | [8] |
| 2-Aminoacetophenone | Cyclohexyl | Me | 43 | [8] |
| 2-Aminobenzophenone | Benzyl | Me | 40 | [8] |
| 2-Amino-5-chlorobenzophenone | tBu | CH₂OH | 22 | [8] |
| 2-Amino-5-chlorobenzophenone | tBu | nPr | 24 | [8] |
| 2-Amino-5-chlorobenzophenone | tBu | Cyclobutyl | 25 | [8] |
| 2-Amino-5-chloro-2'-chlorobenzophenone | Benzyl | Me | 13 | [8] |
The data indicates that electron-withdrawing groups, such as chlorine, on the aminophenylketone ring can lead to lower yields in this particular synthetic route.[8] This suggests that the bromo substituent in 1-(4-bromo-2-aminophenyl)ethanone might similarly influence the reactivity and yield in analogous cyclization reactions.
Experimental Protocols
General Procedure for the Synthesis of Quinolines via Friedländer Annulation with p-TsOH Catalyst
This protocol is adapted from the synthesis of a quinoline-fused steroid.[3][4]
Materials:
-
1-(2-Aminophenyl)ethanone derivative
-
Ketone with an α-methylene group (e.g., 4-cholesten-3-one)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-(2-aminophenyl)ethanone derivative (1.0 eq) and the ketone (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired quinoline derivative.
General Procedure for the Synthesis of 1,4-Benzodiazepines via Ugi Multicomponent Reaction and Cyclization
This protocol is a general representation based on the multicomponent synthesis of 1,4-benzodiazepine scaffolds.[8]
Materials:
-
Aminophenylketone derivative
-
Isocyanide
-
Aldehyde (e.g., Boc-glycinal)
-
Carboxylic acid
-
Methanol (MeOH)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Ugi Four-Component Reaction: In a reaction vessel, combine the aminophenylketone (1.0 eq), isocyanide (1.1 eq), aldehyde (1.1 eq), and carboxylic acid (1.1 eq) in methanol.
-
Stir the reaction mixture at room temperature for 48 hours or heat under microwave irradiation (e.g., 100 °C for 30 minutes) to drive the reaction to completion. Monitor the reaction by TLC.
-
Deprotection and Intramolecular Cyclization: After the Ugi reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the crude Ugi product in 1,2-dichloroethane containing 10% trifluoroacetic acid.
-
Stir the mixture at 40 °C overnight to effect deprotection and subsequent intramolecular cyclization.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,4-benzodiazepine.
Mechanistic Considerations and Synthetic Pathways
The following diagrams illustrate the fundamental synthetic pathways discussed in this guide.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Pfitzinger Reaction vs. Friedländer Synthesis: A Comparative Guide to Quinoline Synthesis
For researchers and professionals in drug development and organic synthesis, the construction of the quinoline scaffold is a task of paramount importance. Quinolines are a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] Among the classical methods for quinoline synthesis, the Pfitzinger reaction and the Friedländer synthesis are two of the most established and versatile strategies. While both reactions ultimately yield quinoline derivatives, they differ significantly in their starting materials, reaction conditions, and the substitution patterns of the final products. This guide provides an objective comparison of these two powerful reactions, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal synthetic route for their specific target molecules.
At a Glance: Key Differences
| Feature | Pfitzinger Reaction | Friedländer Synthesis |
| Aniline Precursor | Isatin or its derivatives[2] | 2-Aminoaryl aldehydes or ketones[3] |
| Carbonyl Component | Compound with an α-methylene group[2] | Compound with a reactive α-methylene group[3] |
| Typical Catalyst/Reagent | Strong base (e.g., KOH)[2] | Acid or base catalysts[4] |
| Product | Quinoline-4-carboxylic acids[2] | Substituted quinolines[3] |
| Key Transformation | Condensation of isatin with a carbonyl compound[2] | Condensation of a 2-aminoaryl aldehyde/ketone with a carbonyl compound[3] |
Reaction Mechanisms
The fundamental difference between the Pfitzinger and Friedländer reactions lies in the initial steps and the nature of the aniline precursor.
Pfitzinger Reaction: The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[2][5] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid.[2]
Friedländer Synthesis: The Friedländer synthesis can proceed via two primary pathways depending on the reaction conditions.[3][6] The first involves an initial aldol-type condensation between the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound, followed by cyclodehydration.[6] The alternative pathway begins with the formation of a Schiff base between the two carbonyl compounds, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring.[6]
References
A Comparative Analysis of 1H and 13C NMR Spectra of 7-Bromoquinoline and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral analysis of 7-bromoquinoline, with a comparative look at quinoline, 7-chloroquinoline, and 7-nitroquinoline. This guide provides detailed experimental protocols, comparative data tables, and visualizations to elucidate the structural nuances of these important heterocyclic compounds.
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Understanding the precise substitution patterns and electronic environments of quinoline derivatives is paramount for establishing structure-activity relationships (SAR) and designing novel molecules with desired properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This guide focuses on the detailed ¹H and ¹³C NMR analysis of 7-bromoquinoline and provides a comparative perspective with unsubstituted quinoline and its 7-chloro and 7-nitro analogues.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for quinoline, 7-bromoquinoline, 7-chloroquinoline, and 7-nitroquinoline, recorded in deuterated chloroform (CDCl₃). The data highlights the influence of the substituent at the C7 position on the chemical shifts of the quinoline ring system.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Quinoline and 7-Substituted Derivatives in CDCl₃
| Proton | Quinoline | 7-Bromoquinoline | 7-Chloroquinoline | 7-Nitroquinoline |
| H-2 | 8.90 (dd, J=4.2, 1.7) | 8.92 (dd, J=4.3, 1.7) | 8.93 (dd, J=4.3, 1.7) | 9.04 (dd, J=4.3, 1.7) |
| H-3 | 7.38 (dd, J=8.3, 4.2) | 7.40 (dd, J=8.3, 4.3) | 7.41 (dd, J=8.3, 4.3) | 7.60 (dd, J=8.3, 4.3) |
| H-4 | 8.12 (dd, J=8.3, 1.7) | 8.10 (d, J=8.3) | 8.12 (d, J=8.3) | 8.32 (d, J=8.3) |
| H-5 | 7.72 (d, J=8.2) | 8.08 (d, J=8.8) | 8.10 (d, J=8.9) | 8.28 (d, J=9.1) |
| H-6 | 7.53 (ddd, J=8.4, 6.9, 1.5) | 7.65 (dd, J=8.8, 2.1) | 7.49 (dd, J=8.9, 2.2) | 8.39 (dd, J=9.1, 2.4) |
| H-8 | 8.18 (d, J=8.4) | 8.30 (d, J=2.1) | 8.15 (d, J=2.2) | 8.90 (d, J=2.4) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Quinoline and 7-Substituted Derivatives in CDCl₃
| Carbon | Quinoline | 7-Bromoquinoline | 7-Chloroquinoline | 7-Nitroquinoline |
| C-2 | 150.3 | 151.1 | 150.9 | 152.0 |
| C-3 | 121.1 | 121.8 | 121.6 | 122.5 |
| C-4 | 136.1 | 136.0 | 136.2 | 136.8 |
| C-4a | 128.2 | 128.9 | 128.7 | 129.5 |
| C-5 | 129.5 | 130.1 | 129.2 | 124.6 |
| C-6 | 126.6 | 128.5 | 128.0 | 129.8 |
| C-7 | 127.7 | 122.0 | 135.0 | 148.9 |
| C-8 | 129.4 | 132.0 | 129.0 | 123.4 |
| C-8a | 148.4 | 148.0 | 148.2 | 149.1 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following section details the methodology for the ¹H and ¹³C NMR analysis of quinoline derivatives.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for these compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of cotton or glass wool placed in the pipette.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for samples with adequate concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).
-
Integration (¹H NMR): The integral of each signal is determined to establish the relative ratio of protons.
-
Peak Picking: The chemical shift of each peak in both ¹H and ¹³C spectra is identified.
Visualizing NMR Analysis and Structural Relationships
To better understand the workflow and the underlying principles of NMR analysis for quinoline derivatives, the following diagrams have been generated.
The diagram above illustrates the general workflow for NMR analysis, from the initial sample preparation to the final structural elucidation. Each stage is critical for obtaining high-quality and reliable results.
This diagram illustrates the logical relationship between the electronic nature of the substituent at the C7 position of the quinoline ring and its effect on the ¹H and ¹³C NMR chemical shifts. Electron-withdrawing groups generally cause a downfield shift (deshielding) of the signals for nearby nuclei.
A Comparative Guide to the Mass Spectrometry of Friedländer Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Friedländer synthesis, a cornerstone reaction in medicinal chemistry, provides a direct route to quinoline scaffolds, which are prevalent in a vast array of pharmacologically active compounds.[1][2][3] The precise structural characterization of the resulting quinoline derivatives is paramount for ensuring purity, identifying byproducts, and elucidating structure-activity relationships in drug development. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[4][5]
This guide provides an objective comparison of mass spectrometry techniques for the analysis of Friedländer reaction products, supported by experimental data and detailed protocols. It aims to equip researchers with the knowledge to select and implement the most effective analytical strategies for their work.
Mass Spectrometry in the Analysis of Quinolines
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[6] For the products of the Friedländer synthesis, it is primarily used for molecular weight determination, confirmation of elemental composition through high-resolution MS, and structural elucidation via fragmentation analysis (MS/MS).[7] The two most common approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable quinoline derivatives. The sample is vaporized and separated on a GC column before entering the mass spectrometer.[8] Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for library matching.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for a wider range of quinoline derivatives, including those that are non-volatile or thermally labile. Separation is achieved using high-performance liquid chromatography (HPLC). Electrospray Ionization (ESI) is the most prevalent ionization source, which is a "soft" technique that typically produces a prominent protonated molecule [M+H]⁺, ideal for molecular weight confirmation and subsequent fragmentation analysis.[4][9]
Characteristic Fragmentation Patterns
The fragmentation of the quinoline core and its derivatives is highly dependent on the ionization method and the nature of its substituents.[4][9]
-
Under Electrospray Ionization (ESI): In positive ion mode, quinolines are readily protonated to form the [M+H]⁺ ion.[4] Collision-Induced Dissociation (CID) of this precursor ion reveals characteristic fragmentation. For quinolone antibiotics, which share structural similarities with many Friedländer products, common neutral losses include water ([M+H−H₂O]⁺), carbon monoxide ([M+H−CO]⁺), or both ([M+H−H₂O−CO]⁺).[9]
-
Under Electron Ionization (EI): EI is a higher-energy technique that produces more extensive fragmentation. For a simple quinoline structure, the molecular ion [M]⁺• is typically the most abundant peak.[4] For substituted quinolines, such as quinoline-2-carboxylic acid, fragmentation often involves the loss of the substituent, for example, the carboxyl group as a COOH radical or a neutral CO₂ molecule.[4] Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN) from the quinoline ring itself.[4]
Quantitative Data Summary
The following tables summarize key mass spectrometric data for representative quinoline structures.
Table 1: Key Fragment Ions of Quinolines in Mass Spectrometry
| Compound | Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Loss | Reference |
|---|---|---|---|---|---|
| Quinoline | EI | 129 ([M]⁺•) | 102, 76 | HCN | [8] |
| Quinolone Antibiotics (General) | ESI | [M+H]⁺ | [M+H-H₂O]⁺, [M+H-CO]⁺ | H₂O, CO | [9] |
| Ofloxacin | ESI | 362 ([M+H]⁺) | 344, 318, 261 | H₂O, CO₂ | [9] |
| Quinoline-2-carboxylic Acid | EI | 173 ([M]⁺•) | 129, 128, 102 | CO₂, COOH, HCN | [4] |
| Quinoline-2-carboxylic Acid | ESI | 174 ([M+H]⁺) | 156, 128 | H₂O, CO |[4] |
Table 2: Comparison of Analytical Techniques for Quinoline Characterization
| Technique | Information Provided | Sensitivity | Throughput | Strengths | Limitations |
|---|---|---|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | High (pg-fg) | High | Unambiguous molecular weight confirmation; structural info from MS/MS. | Isomers can be difficult to distinguish without chromatography; requires ionization. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed atomic connectivity, stereochemistry. | Low (mg-µg) | Low | Provides complete 3D structure; non-destructive. | Insensitive; complex spectra for mixtures; requires relatively pure sample. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-N). | Medium (µg) | High | Fast, simple, non-destructive. | Provides limited structural information; not suitable for complex mixtures. |
| HPLC-UV | Purity assessment, quantification. | Medium (ng) | High | Excellent for quantification and purity checks. | Provides no structural information beyond UV chromophore; co-elution can be an issue. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate analysis.
Protocol 1: GC-MS Analysis of a Quinoline Product
This protocol is adapted from a method for determining quinoline in textiles and is suitable for volatile Friedländer products.[8]
-
Sample Preparation:
-
Accurately weigh 1.0 g of the solid reaction mixture or purified product.
-
Add 10 mL of toluene to a vial containing the sample.
-
Perform ultrasonic extraction for 30 minutes at 60°C.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE filter membrane into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5975C Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 90°C for 2 min, ramp to 260°C at 20°C/min, hold for 3 min.
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 30-200 amu.
-
-
Protocol 2: LC-MS/MS Analysis of Quinolone Derivatives
This protocol is a generalized procedure based on methods for analyzing quinolone antibiotics, which are structurally relevant.[9]
-
Sample Preparation:
-
Dissolve the Friedländer reaction product in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu LC-30AD or equivalent.
-
MS System: AB Sciex QTRAP 5500 triple quadrupole linear ion trap mass spectrometer or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 550°C.
-
Collision Gas: Nitrogen.
-
Data Acquisition: Perform a full scan (e.g., m/z 100-500) to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the target precursor ion to obtain a fragmentation spectrum.
-
-
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: A typical LC-MS/MS workflow for the analysis of Friedländer synthesis products.
Caption: General fragmentation pathways for a protonated quinoline derivative in ESI-MS/MS.
Caption: Anticancer signaling pathway activated by certain quinoline derivatives.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative study of catalytic efficiency in quinoline synthesis
A Comparative Guide to Catalytic Efficiency in Quinoline Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a wide array of pharmaceuticals. The choice of synthetic route can significantly impact the efficiency of discovery and development pipelines. This guide provides an objective comparison of various catalytic methods for quinoline synthesis, focusing on performance, supported by experimental data.
The efficiency of quinoline synthesis is profoundly influenced by the choice of catalyst. Catalysts for this purpose are broadly categorized into transition-metal catalysts, metal-free catalysts, and nanocatalysts.[1]
-
Transition-Metal Catalysts: Complexes of cobalt, copper, ruthenium, palladium, gold, and iron are widely used due to their high activity and selectivity.[1][2][3] Gold-catalyzed methodologies, for instance, have significantly advanced the field, offering mild reaction conditions and high functional group tolerance.[4][5] Palladium-catalyzed reactions have also demonstrated broad substrate scope and satisfactory yields.[3]
-
Metal-Free Catalysts: Driven by the need for more sustainable and cost-effective synthesis, metal-free catalysts have gained considerable attention.[6] These include Brønsted acids, ionic liquids, and superacids like trifluoromethanesulfonic acid.[1][7] Ionic liquids can function as both the solvent and the catalyst and are often recyclable.[6]
-
Nanocatalysts: Nanocatalysts offer several advantages, including mild reaction conditions, high yields, short reaction times, and ease of recovery and reuse.[8] Various metal-based nanocatalysts, including those of iron, copper, zinc, nickel, cobalt, gold, and silver, have been successfully employed in quinoline synthesis.[8][9]
Data Presentation: A Comparative Look at Catalytic Performance
The following table summarizes the performance of various catalysts in quinoline synthesis based on reported experimental data. The efficiency of these catalysts is compared based on yield, reaction time, and the conditions employed.
| Catalyst System | Synthesis Method | Substrates | Yield (%) | Time (h) | Temperature (°C) | Catalyst Loading | Reference |
| Transition-Metal Catalysts | |||||||
| NaAuCl₄·2H₂O | Friedländer Synthesis | 2-Aminoaryl ketones and β-ketoesters/β-diketones | 50-93 | Not Specified | Room Temp | 2.5 mol% | [5] |
| Pd(OAc)₂ | Oxidative Cyclization | Anilines and allyl alcohols | up to 90 | 12 | 130 | 10 mol% | [10] |
| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | 2-Aminoaryl alcohols and ketones | Good | Not Specified | Mild | Not Specified | [1][11] |
| Cu(OTf)₂ | Tandem Synthesis | Imines and alkynes | High | 16 | Room Temp | 20 mol% | [12] |
| FeCl₃ | Three-Component Coupling | Aldehydes, amines, and styrenes | Good | Not Specified | Not Specified | Catalytic | [13] |
| Metal-Free Catalysts | |||||||
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Reaction | 2-Aminoaryl ketones and α-methylene carbonyls | up to 90 | 4 | 100 | 10 wt% | [14] |
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-Aminoaryl ketones and α-methylene carbonyls | up to 100 | Not Specified | Not Specified | Catalytic | [6] |
| Trifluoromethanesulfonic acid (TFA) | Condensation | Aromatic amines and α,β-unsaturated carbonyls | High | Not Specified | Not Specified | Medium/Catalyst | [7] |
| Molecular Iodine | Condensation | o-Amino aldehydes/ketones | High | Shorter Time | Not Specified | Catalytic | [15][16] |
| Nanocatalysts | |||||||
| Fe₃O₄-supported ionic liquid | Friedländer Reaction | 2-Aminoaryl ketones and 1,3-dicarbonyls | 85-96 | 0.25-1 | 90 | 20 mg | [9] |
| CuO NPs | Friedländer Synthesis | 2-Aminoaryl ketones and dicarbonyls | 68-98 | Not Specified | 100 | 0.2 g | [9] |
| Fe₃O₄@SiO₂-Ag | Coupling Reaction | Aldehyde, amine, and 1,3-indanedione | High | Not Specified | 60 | Not Specified | [17] |
| ZnO/CNT | Friedländer Condensation | 2-Amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Not Specified | Solvent-free | Not Specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key catalytic systems.
Protocol 1: Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst[1]
-
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)
-
Ethanol (5 mL) (if not solvent-free)
-
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.[1]
-
If the reaction is not solvent-free, add ethanol as the solvent.[1]
-
Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours), as determined by reaction optimization.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.[1]
-
Remove the solvent (if used) under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.[1]
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[1]
-
Protocol 2: Metal-Free Quinoline Synthesis using a Brønsted Acid Functionalized Catalyst[14]
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl derivative (1.2 mmol)
-
g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt% relative to 2-aminoaryl ketone)
-
-
Procedure:
-
Combine the 2-aminoaryl ketone and the α-methylene carbonyl derivative in a reaction vessel.
-
Add the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst.[14]
-
Stir the reaction mixture at 100°C under solvent-free conditions for 4 hours.[14]
-
Monitor the progress of the reaction by TLC, using a mobile phase of 20% ethyl acetate in hexane.[14]
-
After completion, the solid catalyst can be separated by filtration.
-
The crude product can be purified by column chromatography.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the evaluation of catalysts for quinoline synthesis.
Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.
Caption: Factors influencing catalytic efficiency in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 13. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]
- 14. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. iipseries.org [iipseries.org]
- 17. Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System [nanomaterchem.com]
A Comparative Guide to Green Quinoline Synthesis: Protocols and Performance
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. Quinolines, a vital class of nitrogen-containing heterocyclic compounds, are scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Traditional synthesis methods for quinolines, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns.[2][3] This guide provides a comparative overview of emerging green chemistry approaches to quinoline synthesis, focusing on microwave-assisted, ultrasound-assisted, and reusable catalyst-based methods. We present detailed experimental protocols and quantitative data to offer researchers and drug development professionals a practical resource for adopting greener synthetic strategies.
Comparison of Green Quinoline Synthesis Methodologies
The following table summarizes the key performance indicators for three distinct green quinoline synthesis protocols. These methods have been selected to represent different energy sources and catalytic systems that align with the principles of green chemistry, such as reduced energy consumption, use of safer solvents, and catalyst recyclability.
| Method | Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted Synthesis | Nafion NR50 | Ethanol | Microwave | 150 | 1 hour | 95 | [4][5][6] |
| Ultrasound-Assisted Synthesis | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Water | Ultrasound | 60 | 30-60 minutes | 85-95 | [7][8] |
| Reusable Nanocatalysis | Fe₃O₄@SiO₂-APTES-TFA | Solvent-free | Conventional | 100 | 5 minutes | 96 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to be a starting point for researchers looking to implement these green synthetic techniques.
Microwave-Assisted Friedländer Synthesis using a Reusable Catalyst
This protocol details the synthesis of 2,3-diphenylquinoline using the reusable solid acid catalyst Nafion NR50 under microwave irradiation. This method offers high yields and short reaction times, with the added benefit of catalyst recyclability.[4][5]
Materials:
-
2-aminobenzophenone (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Nafion NR50 (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1.0 mmol), phenylacetylene (1.2 mmol), Nafion NR50 (0.1 mmol), and ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 1 hour.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the reaction mixture to recover the Nafion NR50 catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate eluent to afford the pure 2,3-diphenylquinoline.
Ultrasound-Assisted Synthesis in Aqueous Media
This protocol describes a one-pot, three-component synthesis of 2-substituted quinolines in water, promoted by ultrasound irradiation. The use of water as a solvent and the energy efficiency of ultrasound make this a highly green method.[7][8]
Materials:
-
Aniline (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ethyl 3,3-diethoxypropionate (1.2 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%)
-
Water (5 mL)
Procedure:
-
In a suitable reaction vessel, mix aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl 3,3-diethoxypropionate (1.2 mmol), and SnCl₂·2H₂O (10 mol%) in water (5 mL).
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 60 °C for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted quinoline.
Reusable Nanocatalyst-Based Synthesis under Solvent-Free Conditions
This protocol outlines the Friedländer synthesis of quinolines using a magnetically separable nanocatalyst under solvent-free conditions. This method is characterized by its high efficiency, short reaction time, and the ease of catalyst recovery and reuse.[9]
Materials:
-
2-aminoaryl ketone (e.g., 2-aminoacetophenone) (1.0 mmol)
-
α-methylene ketone (e.g., ethyl acetoacetate) (1.2 mmol)
-
Fe₃O₄@SiO₂-APTES-TFA nanocatalyst (0.2 equivalents)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and the Fe₃O₄@SiO₂-APTES-TFA nanocatalyst (0.2 equivalents).
-
Heat the mixture at 100 °C with stirring for 5 minutes.
-
Monitor the reaction by TLC.
-
After completion, add ethanol to the reaction mixture and separate the catalyst using an external magnet.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to give the pure quinoline derivative.
Visualizing the Green Synthesis Workflow
The following diagram illustrates a generalized workflow for the green synthesis of quinolines, applicable to the methods described above.
Conclusion
The adoption of green chemistry principles in the synthesis of quinolines offers significant advantages in terms of environmental impact, safety, and efficiency. Microwave-assisted synthesis, ultrasound-promoted reactions, and the use of reusable catalysts have demonstrated remarkable potential to replace traditional, more hazardous methods. The protocols and comparative data presented in this guide are intended to facilitate the implementation of these greener alternatives in research and industrial settings, contributing to a more sustainable future for chemical synthesis.
References
- 1. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. | Semantic Scholar [semanticscholar.org]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Computational Showdown: Unraveling the Friedländer Reaction with Substituted Acetophenones
A deep dive into the computational analysis of the Friedländer reaction reveals the subtle yet significant impact of substituent effects on the synthesis of quinolines. This guide compares theoretical approaches and presents key data for researchers in drug discovery and organic synthesis, offering a roadmap for predicting reaction outcomes and optimizing synthetic strategies.
The Friedländer annulation, a classic acid- or base-catalyzed reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, stands as a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry. The use of substituted 2-aminoacetophenones as the ketone component introduces an additional layer of complexity and opportunity, as the nature and position of substituents can profoundly influence the reaction's kinetics and thermodynamics. Computational chemistry has emerged as a powerful tool to dissect these influences, providing insights that are often difficult to obtain through experimental means alone.
This guide provides a comparative overview of the computational analysis of the Friedländer reaction with a focus on substituted acetophenones. It delves into the theoretical methodologies employed, presents comparative data where available, and outlines the logical workflow of such computational studies.
The Mechanism Under the Microscope: A Tale of Two Pathways
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic intricacies of the Friedländer reaction. Two primary pathways are generally considered, as depicted below. The preferred pathway can be influenced by the specific reactants, catalysts, and reaction conditions.
Figure 1. Competing mechanistic pathways in the Friedländer reaction.
Computational studies aim to determine the energetically most favorable pathway by calculating the activation energies of the transition states (TS) and the energies of the intermediates for both routes. The substituent on the acetophenone ring can stabilize or destabilize key intermediates and transition states, thereby influencing the reaction rate and potentially the preferred mechanism.
Quantifying Substituent Effects: A Comparative Data Landscape
Table 1: Predicted Relative Activation Energies for the Friedländer Reaction with Substituted 2-Aminoacetophenones
| Substituent (at para-position) | Electronic Effect | Hammett Parameter (σp) | Predicted Relative Activation Energy (ΔG‡) |
| -NO₂ | Strong Electron-Withdrawing | 0.78 | Highest |
| -CN | Electron-Withdrawing | 0.66 | High |
| -Cl | Halogen (Inductively Withdrawing, Resonantly Donating) | 0.23 | Moderate |
| -H | Neutral | 0.00 | Baseline |
| -CH₃ | Electron-Donating | -0.17 | Low |
| -OCH₃ | Strong Electron-Donating | -0.27 | Lower |
| -NH₂ | Very Strong Electron-Donating | -0.66 | Lowest |
Note: This table is illustrative and based on general principles of electronic effects. Actual values would depend on the specific reaction conditions and the computational methodology.
Electron-donating groups (EDGs) on the 2-aminoacetophenone ring are generally expected to increase the nucleophilicity of the amino group, potentially favoring the Schiff base formation pathway. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine but can increase the electrophilicity of the carbonyl carbon, which might favor the initial aldol addition. The overall effect on the activation energy will depend on the rate-determining step of the dominant mechanistic pathway.
Experimental Protocols: A Guide to the Computational Workflow
The reliability of computational predictions hinges on the rigor of the employed theoretical methods. A typical computational workflow for analyzing the Friedländer reaction is outlined below.
Figure 2. A typical workflow for the computational analysis of a chemical reaction.
A detailed protocol for a DFT study of the Friedländer reaction would typically involve the following steps:
-
Model System Definition: The substituted 2-aminoacetophenone and the methylene-containing reactant are defined as the starting materials.
-
Conformational Search: A thorough conformational search for all reactants, intermediates, and transition states is performed to locate the lowest energy structures.
-
Geometry Optimization and Frequency Calculations: The geometries of all stationary points (reactants, intermediates, transition states, and products) are fully optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP). Frequency calculations are then performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).
-
Transition State Verification: The transition state structures are further verified by Intrinsic Reaction Coordinate (IRC) calculations to ensure they connect the correct reactants and products (or intermediates).
-
Solvation Modeling: To mimic experimental conditions, the effect of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Energy Profile Construction: The relative Gibbs free energies of all stationary points are calculated to construct the reaction energy profile, from which the activation energies for each step can be determined.
-
Analysis of Substituent Effects: To understand the origin of the observed trends, various analyses can be performed, such as Natural Bond Orbital (NBO) analysis to study charge distributions and orbital interactions, and Quantum Theory of Atoms in Molecules (QTAIM) to analyze bonding characteristics.
Alternative Computational Approaches
While DFT is the workhorse for mechanistic studies of this nature, other computational methods can provide valuable complementary information:
-
Semi-empirical Methods (e.g., PM7, AM1): These methods are computationally less expensive and can be used for initial screening of a large number of substituents or for studying very large systems. However, their accuracy is generally lower than DFT.
-
Ab initio Methods (e.g., MP2, CCSD(T)): These methods are more accurate than DFT but are also significantly more computationally demanding. They are often used to benchmark the results obtained from DFT calculations for smaller model systems.
-
Quantitative Structure-Activity Relationship (QSAR): For a large set of substituted acetophenones with available experimental data (e.g., reaction yields or rates), QSAR models can be developed to correlate molecular descriptors (calculated or experimental) with the reaction outcome.[1][2][3][4] These models can then be used to predict the reactivity of new, untested compounds.
Conclusion and Future Directions
The computational analysis of the Friedländer reaction provides a powerful lens through which to understand the intricate interplay of electronic and steric effects of substituents on the acetophenone ring. While a comprehensive and directly comparable dataset for a wide range of substituents is still an area ripe for investigation, the existing theoretical frameworks and computational methodologies offer a robust platform for predicting reaction feasibility and guiding the rational design of novel quinoline derivatives.
Future computational studies could focus on building extensive databases of calculated activation energies for a diverse set of substituted acetophenones under various catalytic conditions. The integration of machine learning with high-throughput computational screening could further accelerate the discovery of optimal reaction conditions and novel quinoline-based therapeutic agents. Such endeavors will undoubtedly continue to bridge the gap between theoretical prediction and practical synthesis, empowering researchers to navigate the complex landscape of organic reactions with greater confidence and precision.
References
Safety Operating Guide
Navigating the Safe Handling of 1-(4-Bromo-2-nitrophenyl)ethanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 1-(4-Bromo-2-nitrophenyl)ethanone, focusing on operational procedures and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of personal protective equipment and engineering controls is essential.
| Protection Type | Required Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or contamination. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against chemical spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust or vapors. |
| Engineering Controls | Chemical fume hood | All handling of this compound should be performed in a certified and properly functioning chemical fume hood to minimize inhalation exposure. |
| Emergency Equipment | Eyewash station and safety shower | Must be readily accessible in the immediate work area for emergency use. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep the container tightly closed.
Preparation and Handling
-
Pre-Handling: Before use, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use appropriate tools to avoid generating dust.
-
Experimental Use: During experimental procedures, maintain awareness of the reaction conditions and potential hazards. Avoid direct contact with the substance.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a sealed, chemically resistant container for waste collection.
-
Disposal Protocol: Dispose of the chemical waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


